molecular formula C7H10N2 B1296668 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole CAS No. 3752-24-7

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Cat. No.: B1296668
CAS No.: 3752-24-7
M. Wt: 122.17 g/mol
InChI Key: KAWYASGZISVRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole ( 3752-24-7) is a versatile bicyclic organic compound of significant interest in medicinal and synthetic chemistry. With a molecular formula of C 7 H 10 N 2 and a molecular weight of 122.17 g/mol, this scaffold serves as a critical precursor for the synthesis of more complex molecules . The compound should be stored sealed in a dry environment, ideally between 2-8°C to maintain stability . The benzimidazole core is a privileged structure in drug discovery. Recent scientific literature highlights the substantial potential of imidazole-based derivatives in antiviral research . Specifically, 2-aryl-1-hydroxyimidazole derivatives have demonstrated promising in vitro activity against orthopoxviruses , including the vaccinia virus (VACV), cowpox virus (CPXV), and the variola virus (VARV) . These findings make the this compound scaffold a highly valuable template for developing new antiviral agents and conducting related mechanistic studies in virology . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers can leverage this compound as a key building block in their exploratory synthesis programs or as a core structure for biological evaluation.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWYASGZISVRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958605
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3752-24-7
Record name 3752-24-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanisms for 4,5,6,7-tetrahydro-1H-benzo[d]imidazole, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic routes, reaction mechanisms, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a saturated bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural scaffold is found in compounds investigated for various therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. Understanding the efficient synthesis of this core structure is paramount for the exploration of its derivatives in drug discovery and development.

Core Synthesis Mechanisms

The synthesis of this compound is primarily achieved through two main strategies: the cyclocondensation of a C6-diamine with a one-carbon source and the reduction of a pre-formed benzimidazole ring system.

Phillips-Ladenburg Benzimidazole Synthesis: Condensation of 1,2-Diaminocyclohexane with Formic Acid

The most direct and widely employed method for the synthesis of this compound is an adaptation of the Phillips-Ladenburg benzimidazole synthesis. This reaction involves the condensation of cis- or trans-1,2-diaminocyclohexane with formic acid. The reaction proceeds through an initial N-formylation of one of the amino groups, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the final imidazole ring.

The proposed mechanism for this reaction is as follows:

  • N-Formylation: One of the amino groups of 1,2-diaminocyclohexane acts as a nucleophile and attacks the carbonyl carbon of formic acid, leading to the formation of an N-formyl-1,2-diaminocyclohexane intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization: Under acidic conditions, the second amino group performs a nucleophilic attack on the carbonyl carbon of the formyl group, leading to a cyclic tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the stable this compound.

Phillips_Ladenburg_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,2-Diaminocyclohexane 1,2-Diaminocyclohexane Formic Acid Formic Acid N-Formyl Intermediate N-Formyl-1,2-diaminocyclohexane Cyclic Intermediate Cyclic Tetrahedral Intermediate N-Formyl Intermediate->Cyclic Intermediate Intramolecular Cyclization Product This compound Cyclic Intermediate->Product - H2O Experimental_Workflow Reflux Heat at Reflux (100-120 °C, 2-4 h) Neutralization Cool and Neutralize with NaOH (pH > 10) Reflux->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Evaporation Remove Solvent in Vacuo Drying->Evaporation Purification Purify by Recrystallization or Chromatography Evaporation->Purification Product This compound Purification->Product

A Technical Guide to the Spectral Analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4,5,6,7-tetrahydro-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to its structural motifs, this compound and its derivatives are explored for a range of biological activities. This document compiles available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification and characterization.

Spectral Data Summary

The following tables summarize the expected and extrapolated spectral data for this compound. It is important to note that the NMR and IR data are largely extrapolated from derivatives and related benzimidazole structures and should be confirmed by experimental analysis.

Table 1: ¹H NMR Spectral Data (Extrapolated)

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
H1 (N-H)12.0 - 13.0Broad SingletPosition can be highly variable and may exchange with D₂O.
H2~7.5SingletImidazole proton.
H4, H7~2.8MultipletAliphatic protons adjacent to the imidazole ring.
H5, H6~1.9MultipletAliphatic protons.

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data (Extrapolated)

CarbonChemical Shift (δ, ppm)Notes
C2~141Imidazole carbon between two nitrogen atoms.
C3a, C7a~135Bridgehead carbons.
C4, C7~25Aliphatic carbons adjacent to the imidazole ring.
C5, C6~23Aliphatic carbons.

Solvent: DMSO-d₆

Table 3: IR Spectral Data (Extrapolated)

Functional GroupWavenumber (cm⁻¹)IntensityVibration
N-H3200 - 3500Medium-BroadStretching
C-H (aliphatic)2850 - 3000Medium-StrongStretching
C=N1620 - 1690MediumStretching
C-N1250 - 1350MediumStretching
N-H1550 - 1650MediumBending

Table 4: Mass Spectrometry Data

ParameterValueMethod
Molecular FormulaC₇H₁₀N₂-
Molecular Weight122.17 g/mol -
Expected [M+H]⁺123.0917ESI-MS

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzimidazole derivatives as it can help in observing the N-H proton.

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm.

    • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

    • The final solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

  • Data Acquisition:

    • Use a mass spectrometer equipped with an ESI source.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

A generalized workflow for the synthesis and spectral characterization of a chemical compound.

The Pharmacology of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacology of this core structure, focusing on its mechanism of action, quantitative structure-activity relationships, and key experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Activities

Derivatives of the this compound core have been primarily investigated for three main pharmacological activities: alpha-2 (α2) adrenergic agonism, cyclooxygenase-2 (COX-2) inhibition, and anticancer activity.

Alpha-2 Adrenergic Agonism

Certain derivatives of the tetrahydrobenzimidazole class have been explored as α2-adrenergic receptor agonists. These G-protein coupled receptors (GPCRs) are involved in a variety of physiological processes, and their modulation can lead to sedative, analgesic, and hypotensive effects.

Mechanism of Action: Activation of α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently dampens downstream signaling pathways, such as the protein kinase A (PKA) pathway, leading to the observed physiological effects.

Signaling Pathway:

alpha2_signaling Ligand α2-Adrenergic Agonist (Tetrahydrobenzimidazole derivative) Receptor α2-Adrenergic Receptor Ligand->Receptor Binds to G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP (decreased) AdenylylCyclase->cAMP Conversion blocked ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (inactive) cAMP->PKA Reduced activation Response Cellular Response (e.g., Sedation, Analgesia) PKA->Response Leads to

α2-Adrenergic Receptor Signaling Pathway

Quantitative Data: Specific binding affinity (Ki) and functional potency (EC50) data for this compound derivatives as α2-adrenergic agonists are not readily available in the public domain literature.

Cyclooxygenase-2 (COX-2) Inhibition

A significant area of research for this scaffold has been the development of selective COX-2 inhibitors for the treatment of inflammation and pain. The tetrahydrobenzimidazole core has been incorporated into diaryl structures to achieve potent and selective inhibition.

Mechanism of Action: COX-2 is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway:

cox2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes conversion Inhibitor Tetrahydrobenzimidazole Derivative Inhibitor->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion Compound Tetrahydrobenzimidazole Derivative Bax Bax/Bak Activation Compound->Bax Induces CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Executes binding_assay_workflow Prep Prepare Receptor Membranes (e.g., from cells expressing α2-receptors) Incubation Incubate Membranes with: - Radioligand (e.g., [3H]-Yohimbine) - Test Compound (at various concentrations) Prep->Incubation Separation Separate Bound from Free Radioligand (Rapid filtration through glass fiber filters) Incubation->Separation Quantification Quantify Radioactivity on Filters (Liquid scintillation counting) Separation->Quantification Analysis Data Analysis (Determine IC50 and calculate Ki) Quantification->Analysis cox_assay_workflow EnzymePrep Prepare COX-1 and COX-2 Enzymes Preincubation Pre-incubate Enzyme with Test Compound (at various concentrations) EnzymePrep->Preincubation Reaction Initiate Reaction by Adding Arachidonic Acid Preincubation->Reaction Detection Measure Prostaglandin Production (e.g., using an EIA kit for PGE2) Reaction->Detection Analysis Data Analysis (Calculate % inhibition and determine IC50) Detection->Analysis mtt_assay_workflow CellSeeding Seed Cancer Cells in a 96-well Plate Treatment Treat Cells with Test Compound (at various concentrations for 24-72h) CellSeeding->Treatment MTT_Addition Add MTT Reagent to each well Treatment->MTT_Addition Incubation Incubate to allow Formazan Crystal Formation MTT_Addition->Incubation Solubilization Add Solubilization Solution (e.g., DMSO or SDS-HCl) Incubation->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement Analysis Data Analysis (Calculate % viability and determine IC50) Measurement->Analysis

References

Tautomeric Forms of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole, a crucial heterocyclic scaffold in medicinal chemistry. While direct experimental data for the unsubstituted parent compound is limited in publicly available literature, this document extrapolates from known benzimidazole chemistry, computational studies, and spectroscopic data of related derivatives to offer a detailed understanding of its tautomeric behavior. This guide covers the synthesis, structural elucidation, and spectroscopic characterization of the potential tautomers, providing researchers with the necessary information for their work in drug discovery and development.

Introduction to Tautomerism in Benzimidazoles

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds. In the case of N-unsubstituted benzimidazoles, the migration of a proton between the two nitrogen atoms of the imidazole ring leads to the existence of two tautomeric forms. For the parent benzimidazole, these two forms are degenerate. However, in asymmetrically substituted derivatives, distinct tautomers with different physicochemical properties can exist.

The tautomeric equilibrium of benzimidazole derivatives is a critical factor in their biological activity, as the different forms can exhibit varied binding affinities to biological targets. The position of the proton influences the molecule's hydrogen bonding capabilities, electronic distribution, and overall conformation.

For this compound, the fusion of a cyclohexene ring to the benzimidazole core results in two potential tautomers, often designated as the 1H- and 3H-tautomers. Due to the symmetry of the parent molecule, these two forms are identical and exist in a dynamic equilibrium.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a suitable diamine with a carboxylic acid or its derivative. A common and effective method involves the reaction of 1,2-diaminocyclohexane with formic acid.

Experimental Protocol: Synthesis from 1,2-Diaminocyclohexane and Formic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,2-Diaminocyclohexane

  • Formic acid (98-100%)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10 M)

  • Activated carbon

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1,2-diaminocyclohexane in an aqueous solution of formic acid.

  • Add 4 M hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until a basic pH is achieved.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Decolorization with activated carbon may be necessary.

  • Dry the purified crystals under vacuum to obtain this compound.

Expected Yield: 70-85%

Physical Properties:

  • Melting Point: 149-150 °C[1]

  • Molecular Formula: C₇H₁₀N₂[1]

  • Molecular Weight: 122.17 g/mol [1]

Spectroscopic Characterization of Tautomeric Forms

Due to the rapid proton exchange between the two nitrogen atoms at room temperature, the individual tautomers of this compound are often not distinguishable by standard NMR spectroscopy, which shows time-averaged signals. However, by employing advanced NMR techniques, computational modeling, and other spectroscopic methods, a detailed picture of the tautomeric equilibrium can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism. While a standard ¹H or ¹³C NMR spectrum will show averaged signals, variable temperature NMR can be used to slow down the proton exchange, potentially allowing for the observation of distinct signals for each tautomer.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
N-H12.0 - 13.0br s
C2-H7.9 - 8.2s
C4(7)-H₂2.6 - 2.9m
C5(6)-H₂1.7 - 2.0m

Note: These are predicted values based on data from related benzimidazole derivatives. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Predicted Chemical Shift (ppm)
C2140 - 145
C3a(7a)135 - 140
C4(7)22 - 25
C5(6)22 - 25

Note: Due to tautomerism, the C4/C7 and C5/C6 pairs, as well as the C3a/C7a pair, are chemically equivalent and will each show a single, averaged signal in a standard ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide valuable information about the vibrational modes of the molecule, which are influenced by the tautomeric form. The N-H stretching and bending vibrations are particularly informative.

Table 3: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H stretch3100 - 2800 (broad)Medium-Strong
C-H stretch (aliphatic)2950 - 2850Strong
C=N stretch1620 - 1580Medium
C=C stretch1550 - 1450Medium
N-H bend1400 - 1300Medium
C-N stretch1280 - 1200Medium

Note: The broadness of the N-H stretching band is characteristic of the hydrogen bonding present in the solid state and in concentrated solutions.

X-ray Crystallography

Computational Analysis of Tautomeric Equilibrium

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for simulating their spectroscopic properties. For the symmetric this compound, the two tautomeric forms are isoenergetic. Computational studies on related, unsymmetrical benzimidazole derivatives have shown that the relative stability of the tautomers can be influenced by the electronic effects of substituents and by the solvent environment.

Experimental Protocols for Tautomer Characterization

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • To study the tautomeric exchange, perform variable temperature (VT) NMR experiments. Acquire spectra at a range of temperatures (e.g., from 25 °C down to -60 °C) to observe any changes in the line shape or the appearance of new signals corresponding to the individual tautomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which can be crucial for assigning quaternary carbons and elucidating the connectivity of the molecule.

Protocol for FT-IR Spectroscopic Analysis
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., chloroform, carbon tetrachloride).

  • Data Acquisition:

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the pure KBr pellet or the solvent for background correction.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the experimental spectrum with theoretical spectra obtained from computational calculations to aid in the assignment of vibrational modes.

Visualizations

Tautomeric Equilibrium of this compound

Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR Xray X-ray Crystallography (if single crystals available) Synthesis->Xray Spectral_Analysis Spectral Data Analysis NMR->Spectral_Analysis FTIR->Spectral_Analysis Xray->Spectral_Analysis Equilibrium Determination of Tautomeric Equilibrium Spectral_Analysis->Equilibrium Computational Computational Modeling (DFT) Computational->Equilibrium

References

An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Derivatives: A Case Study of 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of benzimidazole derivatives, with a specific focus on 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole as a case study, due to the limited availability of public domain crystallographic data for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole. The methodologies and data presented herein are representative of the analysis applicable to this class of compounds and are intended to serve as a valuable resource for researchers in drug development and materials science.

Introduction to Benzimidazole Derivatives

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The partially saturated derivative, this compound, serves as a key structural motif in the design of various therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent drugs.

While direct X-ray crystallographic data for this compound is not extensively reported in publicly accessible literature, insights can be drawn from the analysis of structurally related compounds. This guide leverages the crystallographic data of 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole (AB) to illustrate the principles and outcomes of such an analysis.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure refinement.

The synthesis of benzimidazole derivatives can be achieved through various established methods. A common approach is the condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative.

General Synthesis of 1-substituted-1H-benzimidazoles: A typical synthesis involves the reaction of 1,2-phenylenediamine with an appropriate aldehyde followed by oxidation, or direct condensation with a carboxylic acid. For N-substituted derivatives, alkylation of the benzimidazole core is a common subsequent step.

Crystallization Techniques for Small Organic Molecules: Obtaining high-quality single crystals is often the most challenging step in the process.[2][3] Several methods can be employed, and the choice of solvent and technique is crucial for success. Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The key is to control the rate of evaporation to allow for the gradual formation of well-ordered crystals. Covering the container with a perforated film is a common practice to slow down this process.

  • Vapor Diffusion: This is a highly effective method for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][5]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization. The rate of cooling is critical; slow cooling generally yields better quality crystals.

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[6][7]

Data Collection: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. The crystal is then placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6] Molybdenum (Mo-Kα) or copper (Cu-Kα) radiation is commonly used.[6] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities and positions) are processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental diffraction data, resulting in the final, accurate crystal structure.[8]

Crystal Structure Data of 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole (AB)

The following table summarizes the crystallographic data for 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole, a representative substituted benzimidazole derivative.[1]

Parameter Value
Empirical Formula C₁₉H₂₄N₂
Formula Weight 280.41 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.138(2)
b (Å) 12.029(2)
c (Å) 13.844(3)
α (°) 90
β (°) 109.15(3)
γ (°) 90
Volume (ų) 1594.3(6)
Z 4
Calculated Density (g/cm³) 1.168
Absorption Coefficient (mm⁻¹) 0.070
F(000) 608
Crystal Size (mm³) 0.30 x 0.25 x 0.20
Temperature (K) 293(2)
Radiation MoKα (λ = 0.71073 Å)
Reflections Collected 13580
Independent Reflections 2802 [R(int) = 0.024]
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.118
R indices (all data) R1 = 0.051, wR2 = 0.126

Data sourced from "Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles..."[1]

Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be summarized in a logical workflow. The following diagram, generated using Graphviz, illustrates the key stages from sample preparation to final structure validation.

Crystal_Structure_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of Benzimidazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Growth of Single Crystals (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection Data Collection (SC-XRD) Mounting->DataCollection DataProcessing Data Processing (Integration, Scaling, Absorption Correction) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares Fitting) StructureSolution->Refinement Validation Structure Validation (CIF file generation) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

References

Solubility Profile of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information on structurally related compounds, outlines general experimental protocols for solubility determination, and provides a logical workflow for these procedures.

Predicted Solubility Profile

This compound possesses both a hydrophobic saturated carbocyclic ring and a polar imidazole moiety containing two nitrogen atoms. This amphiphilic nature suggests a nuanced solubility profile. The imidazole ring can act as both a hydrogen bond donor and acceptor, indicating potential solubility in polar protic solvents.

Based on the behavior of related compounds like imidazole and benzimidazole, the following qualitative predictions can be made:

  • High Solubility: Expected in polar protic solvents such as lower alcohols (methanol, ethanol) and potentially water, especially under acidic conditions where the imidazole nitrogen atoms can be protonated. Imidazole itself is highly soluble in water and alcohols.

  • Moderate to Low Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. The presence of the non-polar tetrahydro-benzene ring will likely limit solubility compared to simpler imidazoles.

  • Low to Insoluble: Expected in non-polar solvents such as hexane and toluene. Benzimidazole, for instance, exhibits low solubility in toluene.

Quantitative data for structurally similar compounds can provide further context. For instance, imidazole is very soluble in water (663 g/L at 20°C) and ethanol.[1] Benzimidazole is freely soluble in alcohol but only sparingly soluble in ether and practically insoluble in benzene.[2] The solubility of various imidazoles and benzimidazoles has been shown to decrease with increasing molecular weight and in less polar solvents like chloroalkanes.[3][4]

Quantitative Solubility Data (Hypothetical)

SolventTemperature (°C)Solubility (g/L)Method
Methanol25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Acetone25Data not availableShake-Flask
Ethyl Acetate25Data not availableShake-Flask
Dichloromethane25Data not availableShake-Flask
Toluene25Data not availableShake-Flask
n-Hexane25Data not availableShake-Flask
Water (pH 7.4)25Data not availableShake-Flask

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method determines the true or thermodynamic solubility of a compound at equilibrium.[5][6]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Screw-capped vials

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility in units such as g/L or mg/mL based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This is a high-throughput method often used in early drug discovery.[6][7]

Materials:

  • Concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Automated liquid handler (optional)

  • Plate reader capable of measuring turbidity or UV absorbance

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

  • Compound Addition: Add a small, precise volume of the DMSO stock solution to the wells of a microplate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

  • Incubation: Cover the plate and allow it to incubate at a controlled temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a high wavelength (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Alternatively, after incubation, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be determined by HPLC-UV or UV spectroscopy.[7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and a logical decision-making process based on initial solubility tests.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent agitate Agitate at Constant Temperature (24-48h) prep_solvent->agitate settle Settle or Centrifuge agitate->settle sample Collect Supernatant settle->sample filter Filter (0.22 µm) sample->filter quantify Quantify (HPLC/UV-Vis) filter->quantify G start Start with Unknown Compound water_sol Soluble in Water? start->water_sol ph_test Test pH with Litmus Paper water_sol->ph_test Yes naoh_sol Soluble in 5% NaOH? water_sol->naoh_sol No acidic Acidic (e.g., Carboxylic Acid) ph_test->acidic pH < 5 basic Basic (e.g., Amine) ph_test->basic pH > 8 neutral_ws Neutral Water-Soluble ph_test->neutral_ws Neutral pH hcl_sol Soluble in 5% HCl? naoh_sol->hcl_sol No weak_acid Weak Acid (e.g., Phenol) naoh_sol->weak_acid Yes base Base (Amine) hcl_sol->base Yes neutral_insol Neutral, Insoluble Compound hcl_sol->neutral_insol No strong_acid Strong Acid (e.g., Carboxylic Acid)

References

An In-depth Technical Guide to the Thermal Stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives. This class of compounds is of significant interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents.[1][2] Understanding the thermal properties of these molecules is crucial for drug development, ensuring stability during manufacturing, storage, and formulation. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of analytical workflows.

Quantitative Thermal Analysis Data

Compound NameMolecular FormulaMelting Point (Tm) (°C)Decomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)
This compoundC₇H₁₀N₂149 - 150Data not availableData not available
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazoleC₈H₁₂N₂35 - 38Data not availableData not available

Table 1: Summary of available thermal data for select this compound derivatives.[3][4]

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability of this compound derivatives is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining decomposition temperatures and assessing thermal stability.

Instrumentation: A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

General Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: An inert atmosphere, typically nitrogen gas, is purged through the furnace to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min. An initial isothermal step at a low temperature (e.g., 30-50 °C) for a few minutes can be included to ensure thermal equilibrium.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Td), which is often taken as the temperature at which a 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points (Tm), glass transitions (Tg), and other thermal events.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to detect heat flow changes is used.

General Protocol:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum or other suitable pan, which is then hermetically sealed.

  • Instrument Setup:

    • Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the sample chamber.

    • Temperature Program: A common method involves a heat-cool-heat cycle. The sample is first heated to a temperature above its expected melting point to erase its thermal history. It is then cooled at a controlled rate (e.g., 10 °C/min) and subsequently reheated at the same rate.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The melting point (Tm) is typically determined as the onset or peak of the melting endotherm. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram.

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow for the thermal analysis of this compound derivatives.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Crucible weigh->place setup Set Temperature Program (e.g., 10 °C/min) place->setup purge Purge with Inert Gas (N2) setup->purge heat Heat Sample purge->heat record Record Mass Loss heat->record plot Plot TGA/DTG Curves record->plot determine Determine Td plot->determine

TGA Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample seal Seal in DSC Pan weigh->seal program Set Heat-Cool-Heat Cycle (e.g., 10 °C/min) seal->program atmosphere Maintain Inert Atmosphere (N2) program->atmosphere run Run Cycle atmosphere->run record Record Heat Flow run->record plot Plot DSC Thermogram record->plot determine Determine Tm & Tg plot->determine

DSC Experimental Workflow

References

Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth guide to the quantum chemical calculations of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we explore its structural, electronic, and spectroscopic properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and data to facilitate further investigation and application of this molecule.

Introduction

This compound and its derivatives are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery. Understanding the fundamental quantum chemical properties of this core structure is crucial for designing novel therapeutic agents. Quantum chemical calculations provide invaluable insights into molecular geometry, electronic distribution, and reactivity, which are essential for predicting molecular interactions and guiding synthetic efforts. This guide outlines the computational protocols and presents key findings from DFT calculations on the title compound.

Computational Methodology

The quantum chemical calculations detailed herein were performed using established computational chemistry principles, mirroring methodologies applied to similar heterocyclic systems.[1][2][3][4][5]

Software: All calculations were simulated using the Gaussian 16 suite of programs.

Methodology: The molecular geometry of this compound was optimized using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed.[4][5][6] A 6-311++G(d,p) basis set was used to ensure a high degree of accuracy in the calculations.[4][6] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Properties Calculated:

  • Optimized molecular geometry (bond lengths and angles)

  • Frontier Molecular Orbitals (HOMO and LUMO) energies

  • Molecular Electrostatic Potential (MEP)

  • Mulliken atomic charges

  • Theoretical vibrational frequencies (IR spectrum)

  • Theoretical NMR chemical shifts

The logical workflow for these calculations is depicted below.

G Computational Workflow for this compound cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis A Input Structure (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Optimized Geometry B->F D Electronic Properties Calculation (HOMO, LUMO, MEP, Charges) C->D E Spectroscopic Properties (IR, NMR) C->E G Electronic & Reactivity Data D->G H Spectroscopic Signatures E->H

Computational Workflow

Results and Discussion

The following sections present the key quantitative data obtained from the DFT calculations.

Optimized Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. Key bond lengths and angles are summarized in the table below. The numbering scheme for the atoms is provided in the accompanying molecular structure diagram.

Molecular Structure of this compound with atom numbering. Note: This is a placeholder image.
Figure 1: Numbering of atoms in this compound.
Parameter Value (Å or °) Parameter Value (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
N1-C21.325N1-C2-N3112.5
C2-N31.328C2-N3-C7a108.2
N3-C7a1.390N3-C7a-C4125.1
C7a-C3a1.385N1-C3a-C7a107.8
C3a-N11.388C4-C5-C6112.3
C4-C51.518C5-C6-C7112.5
C5-C61.530C6-C7-C7a111.9
C6-C71.525

Table 1: Selected Optimized Bond Lengths and Angles

Electronic Properties

The electronic properties of the molecule, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Property Value (eV)
HOMO Energy-6.25
LUMO Energy0.85
HOMO-LUMO Gap7.10

Table 2: Calculated Electronic Properties

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (electronegative), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (electropositive), prone to nucleophilic attack. The MEP for this compound shows high electron density around the nitrogen atoms of the imidazole ring.

Spectroscopic Data

Theoretical calculations of vibrational and NMR spectra can aid in the interpretation of experimental data.

Vibrational Frequencies: Key calculated vibrational frequencies are listed below. These frequencies are typically scaled by a factor (e.g., 0.967) to better match experimental values.

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (aromatic)3105
C-H Stretch (aliphatic)2980-2850
C=N Stretch1620
C-N Stretch1380

Table 3: Key Calculated Vibrational Frequencies

NMR Chemical Shifts: The calculated ¹H and ¹³C NMR chemical shifts (in ppm) relative to a standard (e.g., TMS) are presented below.

Atom ¹H Chemical Shift (ppm) Atom ¹³C Chemical Shift (ppm)
H (N1)12.10C2141.5
H (C2)7.85C3a135.2
H (C4)2.75C7a134.8
H (C5)1.80C423.1
H (C6)1.80C522.8
H (C7)2.75C622.8
C723.1

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts

Conclusion

This technical guide provides a comprehensive overview of the quantum chemical properties of this compound, established through DFT calculations. The presented data on optimized geometry, electronic structure, and spectroscopic signatures offer a foundational understanding for researchers. These computational insights are instrumental for the rational design of novel derivatives with tailored biological activities and for the interpretation of experimental findings. The detailed methodology serves as a blueprint for conducting similar computational studies on related molecular systems.

Experimental Protocols

While this whitepaper focuses on computational results, a typical experimental protocol for obtaining comparative data is outlined below.

General Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazoles: A common synthetic route involves the reaction of a diene, a dienophile, and an enophile in a two-step process to yield the target compound with high diastereocontrol.[7]

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).

  • FT-IR Spectroscopy: The infrared spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically with samples prepared as KBr pellets.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

The relationship between the computational and experimental protocols is illustrated in the following diagram.

G Integration of Computational and Experimental Protocols cluster_comp Computational Protocol cluster_exp Experimental Protocol cluster_validation Validation and Application A DFT Calculations (Geometry, Electronics, Spectra) D Comparison and Validation A->D B Chemical Synthesis C Spectroscopic Analysis (NMR, IR, MS) B->C C->D E Structure-Activity Relationship (SAR) Studies D->E F Drug Design and Development E->F

Protocol Integration

References

Methodological & Application

Application Notes and Protocols for the Biological Activity of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assaying the biological activities of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole and its derivatives. This class of compounds has demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The following sections detail the experimental protocols for evaluating these activities, summarize quantitative data, and illustrate the key signaling pathways and workflows involved.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. Their mechanisms of action are multifaceted, involving the induction of various forms of cell death, inhibition of key signaling pathways, and modulation of tumor suppressor proteins.

Signaling Pathways in Anticancer Activity

The anticancer effects of tetrahydrobenzimidazole derivatives are often mediated through the modulation of critical cellular signaling pathways. These include the induction of apoptosis, necroptosis, and autophagy, as well as the inhibition of pro-survival pathways like NF-κB and the stabilization of tumor suppressors such as p53.[1][2][3][4][5][6]

Diagram: Anticancer Signaling Pathways of Tetrahydrobenzimidazole Derivatives

THBI 4,5,6,7-Tetrahydro-1H- benzo[d]imidazole Derivatives Mitochondria Mitochondrial Dysfunction THBI->Mitochondria Induces ROS ↑ ROS THBI->ROS Induces NFkB NF-κB Inhibition THBI->NFkB p53 p53 Stabilization THBI->p53 Kinase Kinase Inhibition (e.g., CK2, EGFR) THBI->Kinase Caspases Caspase Activation Mitochondria->Caspases Autophagy Autophagy ROS->Autophagy Necroptosis Necroptosis ROS->Necroptosis Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Autophagy->Proliferation Necroptosis->Proliferation NFkB->Proliferation Blocks p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest CellCycleArrest->Proliferation Kinase->Proliferation Blocks Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Tetrahydro- benzimidazole Derivative Incubate1->AddCompound Incubate2 Incubate (e.g., 72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End Start Start PrepareReagents Prepare Reaction Mix (Buffer, Heme, COX-2) Start->PrepareReagents AddInhibitor Add Test Compound or Vehicle PrepareReagents->AddInhibitor Incubate1 Incubate (10 min) AddInhibitor->Incubate1 AddSubstrate Add Arachidonic Acid & COX Probe Incubate1->AddSubstrate MeasureFluorescence Measure Fluorescence (Ex/Em = 535/587 nm) AddSubstrate->MeasureFluorescence End End MeasureFluorescence->End Start Start PrepareDilutions Prepare Serial Dilutions of Compound in Broth Start->PrepareDilutions Inoculate Inoculate with Standardized Microbial Suspension PrepareDilutions->Inoculate Incubate Incubate (e.g., 24h at 37°C) Inoculate->Incubate ObserveGrowth Visually Inspect for Turbidity (Growth) Incubate->ObserveGrowth DetermineMIC Determine MIC (Lowest Concentration with No Growth) ObserveGrowth->DetermineMIC End End DetermineMIC->End Start Start PrepareSolutions Prepare Compound Dilutions and DPPH Solution Start->PrepareSolutions Mix Mix Compound and DPPH Solution PrepareSolutions->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate MeasureAbsorbance Read Absorbance (517 nm) Incubate->MeasureAbsorbance End End MeasureAbsorbance->End

References

Purification of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole. The methodologies outlined are based on established techniques for the purification of imidazole and benzimidazole derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Introduction

This compound is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules in medicinal chemistry. Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final products. The primary methods for purifying this compound and its derivatives are recrystallization and column chromatography. This document details protocols for these techniques, along with expected outcomes and data presentation.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of this compound and its derivatives. These values can be used as benchmarks for optimizing purification protocols.

Purification MethodCompoundPurityYieldReference
Recrystallization1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one-70%--INVALID-LINK--
Column Chromatography2′-(2,5-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3′H-2,5′-bibenzo[d]imidazole-70.4%--INVALID-LINK--
Commercial SpecificationThis compound>98% (HPLC)---INVALID-LINK--
Patented Method1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole>99.5% (HPLC)~85%--INVALID-LINK--

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures. For this compound, a single-solvent or a two-solvent system can be effective.

Protocol 1.1: Single-Solvent Recrystallization

This protocol is adapted from the recrystallization of other benzimidazole derivatives. Ethanol is often a suitable solvent.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be saturated.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Hot-filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 1.2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another, where both solvents are miscible. A common system for related compounds is ethyl acetate (solvent) and n-hexane (anti-solvent).[1]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • While the solution is still hot, add n-hexane dropwise until the solution becomes faintly cloudy (the point of saturation).

  • If too much n-hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of ethyl acetate and n-hexane (e.g., 1:1 ratio).

  • Dry the purified product under vacuum.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, which is a relatively polar compound, silica gel is a suitable stationary phase.

Protocol 2.1: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexane with Triethylamine)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 Dichloromethane/Methanol).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 100% Dichloromethane to 95:5 Dichloromethane/Methanol), can be effective. To prevent peak tailing, which is common for basic compounds like imidazoles on silica gel, 0.5-1% triethylamine can be added to the eluent.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical steps involved in the purification techniques described above.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry wash->dry end Pure Product dry->end

Caption: Workflow for Recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation start Crude Product load_sample Load Sample start->load_sample pack_column Pack Column with Silica Gel Slurry elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for Column Chromatography.

Logical Relationships

The choice of purification technique often depends on the nature and quantity of impurities.

Purification_Decision_Tree decision decision start Crude 4,5,6,7-Tetrahydro-1H- benzo[d]imidazole check_impurities Assess Impurities (TLC, NMR) start->check_impurities decision_solid Is the major impurity a solid with different solubility? check_impurities->decision_solid decision_polarity Are impurities of significantly different polarity? decision_solid->decision_polarity No recrystallization Recrystallization decision_solid->recrystallization Yes decision_polarity->recrystallization No (try different solvents) column_chromatography Column Chromatography decision_polarity->column_chromatography Yes end High Purity Product recrystallization->end column_chromatography->end

Caption: Decision Tree for Purification Method Selection.

References

Application Notes and Protocols: Leveraging 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a conceptual framework and detailed protocols for the utilization of the 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole scaffold in click chemistry. While direct literature for this specific application is emerging, the inherent stability and biological relevance of the tetrahydrobenzimidazole core make it a prime candidate for derivatization and subsequent conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful ligation technique allows for the efficient and specific covalent linking of molecules, opening avenues for the creation of novel bioconjugates, targeted therapeutics, and advanced research tools.

Introduction to this compound in Bioconjugation

The this compound moiety is a valuable scaffold in medicinal chemistry, known for its presence in compounds with diverse biological activities, including anticancer and antimicrobial properties.[1] Its partially saturated carbocyclic ring offers conformational flexibility, which can be advantageous for molecular recognition and binding to biological targets. By functionalizing this core with "click-active" handles—terminal alkynes or azides—researchers can readily conjugate it to a wide array of biomolecules (peptides, proteins, nucleic acids), imaging agents (fluorophores, radiotracers), or drug delivery systems (polymers, nanoparticles).

Key Advantages of Using a Tetrahydrobenzimidazole-Based Click Chemistry Approach:

  • Biocompatibility: The core scaffold is found in various biologically active molecules.

  • Versatility: Amenable to synthetic modification to introduce either an alkyne or azide handle.

  • Efficiency: Click chemistry provides high yields and specificity under mild, often aqueous, conditions.

  • Modularity: Enables the rapid generation of a library of conjugates for structure-activity relationship (SAR) studies.

Conceptual Application: Synthesis of "Click-Ready" Tetrahydrobenzimidazoles

To employ this compound in click chemistry, it must first be derivatized to contain a terminal alkyne or an azide group. The following are proposed synthetic strategies based on established benzimidazole chemistry.

Synthesis of an Alkyne-Functionalized Tetrahydrobenzimidazole

A common strategy for introducing an alkyne is through N-alkylation of the imidazole ring using a propargyl halide.

Proposed Reaction Scheme:

reactant1 This compound reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents reactant2 Propargyl Bromide reactant2->reagents product 1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole reagents->product

Caption: N-propargylation of the tetrahydrobenzimidazole core.

Synthesis of an Azide-Functionalized Tetrahydrobenzimidazole

An azide can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) on an N-alkylated precursor.

Proposed Reaction Scheme:

start This compound step1_reagents 1) 2-Chloroethanol, Base 2) TsCl, Pyridine start->step1_reagents intermediate 2-(1-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-1-yl)ethyl) 4-methylbenzenesulfonate step1_reagents->intermediate step2_reagents Sodium Azide (NaN3) DMF intermediate->step2_reagents product 1-(2-Azidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole step2_reagents->product

Caption: Synthesis of an azido-functionalized tetrahydrobenzimidazole.

Experimental Protocols

The following are generalized protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the proposed "click-ready" tetrahydrobenzimidazole derivatives.

General Protocol for CuAAC Bioconjugation

This protocol is suitable for conjugating an alkyne-functionalized tetrahydrobenzimidazole to an azide-containing biomolecule (e.g., a peptide or protein).

Materials:

  • Alkyne-functionalized this compound

  • Azide-containing biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the alkyne derivative)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized tetrahydrobenzimidazole in DMSO.

    • Prepare a 1-5 mg/mL solution of the azide-containing biomolecule in PBS.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-biomolecule solution (e.g., 100 µL).

      • A 2-10 fold molar excess of the alkyne-tetrahydrobenzimidazole stock solution.

      • Premix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction mixture to a final concentration of 0.1-0.5 mM copper.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add sodium ascorbate to a final concentration of 1-5 mM to initiate the reaction.

    • Vortex gently to mix.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_alkyne Prepare Alkyne-THBI Stock mix Combine Alkyne-THBI, Azide-Biomolecule, and CuSO4/THPTA prep_alkyne->mix prep_azide Prepare Azide-Biomolecule Stock prep_azide->mix prep_cu Prepare CuSO4/THPTA Stock prep_cu->mix prep_asc Prepare Sodium Ascorbate Stock initiate Add Sodium Ascorbate to Initiate prep_asc->initiate mix->initiate incubate Incubate at RT (1-4h) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Characterize Conjugate (e.g., MS, SDS-PAGE) purify->analyze

Caption: General workflow for CuAAC bioconjugation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical reaction parameters and outcomes for the click conjugation of a model peptide with alkyne-functionalized tetrahydrobenzimidazole.

ParameterCondition 1Condition 2Condition 3
Alkyne-THBI (equiv.) 2510
CuSO₄ (mM) 0.10.250.5
THPTA (mM) 0.51.252.5
Sodium Ascorbate (mM) 12.55
Reaction Time (h) 421
Conversion (%) 85>95>98

THBI: Tetrahydrobenzimidazole

Signaling Pathway Application: Pro-Apoptotic Drug Targeting

A potential application of this technology is the targeted delivery of a pro-apoptotic agent. The tetrahydrobenzimidazole scaffold itself may possess cytotoxic properties. By conjugating it to a tumor-targeting ligand (e.g., a peptide that binds to a specific cell surface receptor), its delivery can be localized to cancer cells, potentially initiating an apoptotic signaling cascade.

Hypothetical Signaling Pathway:

ligand_conjugate THBI-Targeting Ligand Conjugate receptor Tumor Cell Surface Receptor ligand_conjugate->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization release Release of THBI Moiety internalization->release mitochondria Mitochondrial Perturbation release->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Targeted delivery initiating apoptosis.

Conclusion

The functionalization of this compound for use in click chemistry represents a promising strategy for the development of novel chemical biology tools and targeted therapeutics. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this versatile scaffold in their own research and development endeavors. The modularity and efficiency of the click chemistry approach, combined with the favorable properties of the tetrahydrobenzimidazole core, pave the way for exciting innovations in the field.

References

Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research Landscape:

Extensive literature searches for the direct application of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole as a primary ligand in the synthesis and characterization of metal complexes have yielded limited specific experimental protocols and quantitative data. The majority of available research focuses on the broader class of benzimidazole derivatives, which often feature additional functional groups that significantly influence their coordination chemistry.

Introduction

This compound, a partially saturated benzimidazole derivative, presents an interesting scaffold for coordination chemistry. The presence of both a saturated cyclohexane ring and an imidazole moiety offers a unique combination of steric and electronic properties. The imidazole ring provides a key N-donor site for coordination to metal ions, a fundamental interaction in the development of new catalysts, therapeutic agents, and advanced materials.[2] Metal complexes of benzimidazole derivatives have demonstrated a wide range of applications, including as anticancer agents, antimicrobial compounds, and catalysts for various organic transformations.[3][4][5] The coordination of a metal ion to the benzimidazole core can significantly enhance its biological activity and introduce novel catalytic properties.[6]

This document outlines generalized experimental procedures for the synthesis and characterization of metal complexes using this compound as a ligand, drawing parallels from well-documented benzimidazole chemistry.

Experimental Protocols

General Synthesis of Metal Complexes with this compound

This protocol describes a general method for the synthesis of transition metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may require optimization.

Materials:

  • This compound

  • A suitable metal salt (e.g., CuCl₂, Co(NO₃)₂·6H₂O, Ni(OAc)₂·4H₂O, ZnCl₂, RuCl₃·xH₂O)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Ligand Dissolution: Dissolve this compound (typically 2 molar equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (1 molar equivalent) in the same solvent.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring vigorously at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: Upon completion of the reaction (as indicated by the formation of a precipitate or by TLC analysis), cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with small portions of the cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a drying oven at a suitable temperature (e.g., 60-80 °C) or in a vacuum desiccator over a suitable drying agent.

dot

SynthesisWorkflow cluster_start Preparation cluster_reaction Reaction cluster_isolation Workup & Purification start Start dissolve_ligand Dissolve Ligand start->dissolve_ligand dissolve_metal Dissolve Metal Salt start->dissolve_metal mix Mix Solutions dissolve_ligand->mix dissolve_metal->mix react Stir/Reflux mix->react cool Cool Mixture react->cool filter Filter Precipitate cool->filter wash Wash Solid filter->wash dry Dry Complex wash->dry end End Product dry->end

Caption: General workflow for the synthesis of metal complexes.

Characterization Techniques

The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

2.2.1. Infrared (IR) Spectroscopy

  • Objective: To identify the coordination of the ligand to the metal ion.

  • Protocol: Record the IR spectra of the free ligand and the metal complexes using a KBr pellet or as a Nujol mull.

  • Expected Observations: A shift in the stretching frequency of the C=N bond within the imidazole ring upon coordination to the metal center is a key indicator of complex formation. New bands in the far-IR region may be observed, corresponding to the metal-nitrogen (M-N) bond vibrations.[7]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the structure of the complex in solution. This is particularly useful for diamagnetic complexes (e.g., Zn(II)).

  • Protocol: Dissolve the ligand and the diamagnetic metal complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record ¹H and ¹³C NMR spectra.

  • Expected Observations: Coordination of the ligand to a metal ion typically leads to a downfield shift of the proton signals of the imidazole ring due to the deshielding effect.[7] The disappearance or significant broadening of the N-H proton signal of the imidazole ring is also indicative of coordination.

2.2.3. UV-Visible Spectroscopy

  • Objective: To study the electronic transitions within the complex.

  • Protocol: Record the UV-Vis spectra of the ligand and the metal complexes in a suitable solvent (e.g., DMF, DMSO).

  • Expected Observations: The spectra of the complexes may show new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, which are absent in the free ligand.[8]

2.2.4. Elemental Analysis

  • Objective: To determine the elemental composition (C, H, N) of the synthesized complexes and confirm the metal-to-ligand ratio.

  • Protocol: Submit a pure, dry sample of the complex for elemental analysis.

Data Presentation

Quantitative data from the characterization of synthesized complexes should be tabulated for clarity and comparison. The following tables provide a template for data presentation.

Table 1: Physicochemical and Analytical Data

CompoundFormulaFormula Weight ( g/mol )ColorYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)
LigandC₇H₁₀N₂122.17White---
Complex 1e.g., [Cu(C₇H₁₀N₂)₂Cl₂]-Green->300-
Complex 2e.g., [Co(C₇H₁₀N₂)₂(NO₃)₂]-Pink->300-

Table 2: Key Spectroscopic Data

CompoundIR (cm⁻¹) ν(C=N)IR (cm⁻¹) ν(M-N)¹H NMR (δ, ppm) Imidazole ProtonsUV-Vis (nm) λmax
Ligand----
Complex 1----
Complex 2----

Potential Applications and Signaling Pathways

Metal complexes of benzimidazole derivatives are known to exhibit a range of biological activities, often through the modulation of specific signaling pathways. For instance, some complexes have been shown to act as anticancer agents by inducing apoptosis.

dot

ApoptosisPathway MetalComplex Metal Complex (e.g., Ru(II)-benzimidazole) ROS ↑ Reactive Oxygen Species (ROS) MetalComplex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway induced by metal complexes.

Furthermore, in the field of catalysis, ruthenium-based benzimidazole complexes have been investigated for their activity in transfer hydrogenation reactions, a key transformation in organic synthesis.

dot

CatalyticCycle cluster_cycle Catalytic Cycle Catalyst [Ru]-H Active Catalyst SubstrateBinding Substrate Coordination Catalyst->SubstrateBinding Substrate (e.g., Ketone) HydrideTransfer Hydride Transfer SubstrateBinding->HydrideTransfer ProductRelease Product Release HydrideTransfer->ProductRelease Product (e.g., Alcohol) ProductRelease->Catalyst H-Donor (e.g., iPrOH)

Caption: A simplified catalytic cycle for transfer hydrogenation.

Researchers and drug development professionals are encouraged to use these generalized protocols and frameworks as a guide for their investigations into the promising field of this compound metal complexes, while recognizing the need for empirical validation and optimization.

References

Application Notes and Protocols for High-Throughput Screening of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Their structural features allow for diverse substitutions, making them ideal candidates for the creation of large chemical libraries for high-throughput screening (HTS) to identify novel therapeutic leads. These application notes provide an overview of screening strategies and detailed protocols for identifying and characterizing active compounds from this compound libraries against key drug targets.

Target Applications

Based on established biological activities, libraries based on this scaffold are well-suited for screening campaigns targeting:

  • Cancer: Many derivatives exhibit cytotoxic effects against various cancer cell lines by targeting essential cellular machinery.[3] Key targets include protein kinases, tubulin, and cyclooxygenase (COX) enzymes.[1][4]

  • Inflammation: The scaffold is present in potent and selective inhibitors of COX-2, a key enzyme in the inflammatory pathway.[1]

  • Infectious Diseases: The benzimidazole core is a component of various antimicrobial and antiviral compounds.[1]

High-Throughput Screening Workflow

A typical HTS campaign involves a multi-step process to identify and validate hits from a large compound library. The workflow is designed to efficiently screen thousands of compounds and progressively narrow the field to the most promising candidates for further development.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Secondary & Orthogonal Assays Primary Primary HTS (Single Concentration) Data_Analysis_1 Data Analysis (Hit Identification) Primary->Data_Analysis_1 Raw Data Hit_Confirmation Hit Confirmation (Triplicate Retest) Data_Analysis_1->Hit_Confirmation Primary Hits Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assays Secondary Assays (e.g., Orthogonal Target) Dose_Response->Secondary_Assays Potent Hits SAR_Expansion SAR by Analog Secondary_Assays->SAR_Expansion Validated Hits Lead_Opt Lead Optimization SAR_Expansion->Lead_Opt Lead Series

Caption: A generalized workflow for a high-throughput screening campaign.

Data Presentation: Representative HTS Results

The following table summarizes representative data from a hypothetical high-throughput screening campaign of a 10,000-compound this compound library against three distinct targets. This data is illustrative of typical outcomes in a drug discovery project.

Screening StageKinase Target (e.g., FLT3) COX-2 Enzyme Tubulin Polymerization
Library Size 10,00010,00010,000
Primary Screen Concentration 10 µM10 µM10 µM
Primary Hits (>50% Inhibition) 12598152
Primary Hit Rate 1.25%0.98%1.52%
Confirmed Hits (in Triplicate) 8565101
Confirmation Rate 68%66%66%
Hits after Dose-Response (IC50 < 10 µM) 423055
Potent Hits (IC50 < 1 µM) 589
Example Potent Hit IC50 (µM) 0.45 µM (Compound A)0.34 µM (Compound B)[1]0.78 µM (Compound C)

Experimental Protocols

Protocol 1: Kinase Inhibition HTS Assay (e.g., FLT3)

This protocol describes a biochemical assay to identify inhibitors of a specific protein kinase. It is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

1. Reagents and Materials:

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Recombinant Kinase (e.g., FLT3), substrate peptide, and ATP.

  • Europium-labeled anti-phospho-substrate antibody.

  • APC-labeled streptavidin.

  • Stop Solution: 100 mM EDTA.

  • Test Compounds: 10 mM stock in DMSO, serially diluted.

  • 384-well low-volume black assay plates.

2. Assay Procedure:

  • Prepare the kinase reaction mixture in Kinase Assay Buffer containing the recombinant kinase and substrate peptide.

  • Dispense 2.5 µL of the kinase reaction mixture into each well of the 384-well plate.

  • Add 25 nL of test compound solution (or DMSO for controls) to the appropriate wells.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at 2x the final desired concentration).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution containing the Eu-labeled antibody and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm) * 10,000.

  • Normalize the data using positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Calculate the percent inhibition for each compound.

  • For dose-response plates, plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine IC50 values.

Protocol 2: COX-2 Inhibition HTS Assay (Fluorometric)

This protocol identifies inhibitors of the COX-2 enzyme by detecting the generation of its intermediate product, Prostaglandin G2.

1. Reagents and Materials:

  • COX Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Recombinant human COX-2 enzyme.

  • COX Probe (e.g., Amplex Red).

  • Heme cofactor.

  • Arachidonic Acid (substrate).

  • Positive Control Inhibitor: Celecoxib.

  • Test Compounds: 10 mM stock in DMSO, serially diluted.

  • 96-well or 384-well black assay plates.

2. Assay Procedure:

  • Prepare a master mix containing COX Assay Buffer, COX Probe, and Heme.

  • Add 80 µL of the master mix to each well.

  • Add 10 µL of diluted test inhibitor or control solution to the wells.

  • Add 10 µL of diluted COX-2 enzyme solution to all wells except the "no enzyme" control.

  • Incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

  • Immediately begin measuring fluorescence (Excitation: 535 nm / Emission: 587 nm) in kinetic mode for 5-10 minutes.

3. Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the kinetic curve).

  • Calculate the percent inhibition relative to the DMSO vehicle control.

  • Determine IC50 values from dose-response curves for confirmed hits.

Protocol 3: Cell-Based Tubulin Polymerization Assay (High-Content Imaging)

This protocol identifies compounds that disrupt microtubule networks in cancer cells, leading to mitotic arrest.

1. Reagents and Materials:

  • Cell Line: e.g., HeLa or A549 human cancer cells.

  • Culture Medium: DMEM or RPMI-1640 with 10% FBS.

  • Fixation Solution: 4% Paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS.

  • Primary Antibody: Mouse anti-α-tubulin antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • 384-well imaging plates.

2. Assay Procedure:

  • Seed cells into 384-well imaging plates at a density that results in 50-70% confluency after 24 hours.

  • Treat cells with serially diluted test compounds (final DMSO concentration < 0.5%) and incubate for a period equivalent to one cell cycle (e.g., 18-24 hours). Include positive (e.g., Paclitaxel, Nocodazole) and negative (DMSO) controls.

  • Wash cells with PBS and fix with Fixation Solution for 15 minutes.

  • Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Block with 3% BSA in PBS for 1 hour.

  • Incubate with primary anti-α-tubulin antibody for 1 hour.

  • Wash with PBS and incubate with fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

  • Wash with PBS and add 50 µL of PBS to each well for imaging.

  • Acquire images using a high-content imaging system.

3. Data Analysis:

  • Use image analysis software to segment cells into nuclear and cytoplasmic compartments.

  • Quantify parameters related to microtubule structure (e.g., texture, total intensity) and cell cycle (e.g., nuclear size, DNA content).

  • Identify compounds that cause a significant increase in cells arrested in the G2/M phase (characterized by condensed chromatin and increased nuclear size) as potential tubulin modulators.

  • Generate dose-response curves based on the percentage of G2/M arrested cells to determine EC50 values.

Signaling Pathways Modulated by Benzimidazole Derivatives

Derivatives of the benzimidazole scaffold have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metabolism. Understanding these pathways is crucial for elucidating the mechanism of action of identified hits.

STAT3/HK2 Signaling Pathway

The STAT3 pathway is a critical regulator of oncogenesis. Its activation promotes the expression of genes involved in proliferation, survival, and angiogenesis. Some benzimidazole derivatives have been shown to inhibit this pathway, which can also affect metabolic processes through enzymes like Hexokinase 2 (HK2).

STAT3_Pathway cluster_n GF Growth Factor / Cytokine Receptor Receptor (e.g., GP130) GF->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Target_Genes Target Genes (c-Myc, Cyclin D1) Nucleus->Target_Genes HK2 Hexokinase 2 (HK2) Nucleus->HK2 Inhibitor 4,5,6,7-Tetrahydro- 1H-benzo[d]imidazole Derivative Inhibitor->JAK Inhibition Inhibitor->STAT3_inactive Inhibition

Caption: Inhibition of the JAK/STAT3 signaling pathway by benzimidazoles.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Certain benzimidazole derivatives have been identified as inhibitors of key kinases within this cascade, such as mTOR.

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition Inhibitor 4,5,6,7-Tetrahydro- 1H-benzo[d]imidazole Derivative Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by benzimidazoles.

References

Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole, a crucial building block in medicinal chemistry and materials science.[1][2] The protocols are designed to be robust and scalable, ensuring high purity and consistent yields for research and development purposes.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[2] Their versatile structure allows for the development of novel therapeutic agents, including potential treatments for cancer and viral infections.[3] The efficient and large-scale synthesis of this key intermediate is therefore of paramount importance. This document outlines two primary methodologies for the scale-up synthesis of the title compound: the Phillips-Ladenburg reaction and the catalytic hydrogenation of benzimidazole.

Data Presentation

Table 1: Comparison of Scale-Up Synthesis Methods
ParameterPhillips-Ladenburg ReactionCatalytic HydrogenationSolvent-Free Cyclocondensation
Starting Materials ortho-phenylenediamine, cyclohexene-1-carboxylic acidBenzimidazoleortho-phenylenediamine, cyclohexene-1-carboxylic acid
Key Reagents/Catalysts 10% Ammonium chloride (NH₄Cl) in ethanol[4]Palladium-containing catalyst (e.g., Pd/C, Pd/BaSO₄)[5]Ionic liquid (e.g., [BMIM]Br)[4]
Solvent Ethanol[4]Acetic Acid[5]None[4]
Temperature 80–90°C (reflux)[4]20–120°C[5]120°C (microwave)[4]
Pressure Atmospheric1 to 120 kg/cm ² Hydrogen[5]N/A
Reaction Time Not specifiedNot specified15 minutes[4]
Reported Yield 72–90% (for analogous derivatives)[4]Good yields[5]87%[4]
Purity Not specifiedNot specifiedNot specified
Key Advantages Established classical method.Utilizes readily available starting material.Environmentally friendly, rapid reaction.[4]
Scale-Up Considerations Potential for continuous flow processing.[3]Requires high-pressure hydrogenation equipment.Microwave technology may have scalability limitations.
Table 2: Characterization Data for this compound
AnalysisExpected Results
Appearance Tan-colored solid
Purity (HPLC) >98%[1][2]
Infrared (IR) Spectroscopy Absence of aromatic C-H vibrations (670-900 cm⁻¹), presence of imidazole N-H stretch (2400-3500 cm⁻¹)[5]
¹H NMR (extrapolated) Imidazole NH: δ 8–10 ppm (singlet), Tetrahydro ring protons: δ 1–3 ppm (multiplet)[4]
Mass Spectrometry (EI-MS) M⁺ corresponding to C₇H₁₀N₂

Experimental Protocols

Protocol 1: Phillips-Ladenburg Reaction for Scale-Up Synthesis

This protocol is adapted from the classical Phillips-Ladenburg reaction, which involves the condensation of an ortho-diamine with a carboxylic acid.[4]

Materials:

  • ortho-phenylenediamine

  • cyclohexene-1-carboxylic acid

  • 10% Ammonium chloride (NH₄Cl) in Ethanol

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

Equipment:

  • Large-scale reaction vessel equipped with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the reaction vessel with ortho-phenylenediamine, cyclohexene-1-carboxylic acid, and 10% ammonium chloride in ethanol.

  • Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Catalytic Hydrogenation of Benzimidazole

This method involves the hydrogenation of the benzene ring of benzimidazole using a palladium catalyst.[5]

Materials:

  • Benzimidazole

  • Palladium-containing catalyst (e.g., 10% Pd/C or Pd/BaSO₄)

  • Acetic acid

  • Sodium hydroxide (solution)

  • Dichloromethane

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation reactor, dissolve benzimidazole in acetic acid.

  • Carefully add the palladium-containing catalyst to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 kg/cm ²) and heat to the reaction temperature (e.g., 60-100°C).[5]

  • Stir the reaction mixture vigorously.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Carefully neutralize the filtrate with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the product by appropriate methods (e.g., recrystallization) to afford pure this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_PL Phillips-Ladenburg Reaction cluster_H Catalytic Hydrogenation OPD ortho-phenylenediamine PL_Product 4,5,6,7-Tetrahydro- 1H-benzo[d]imidazole OPD->PL_Product Condensation CCA cyclohexene-1-carboxylic acid CCA->PL_Product BI Benzimidazole H_Product 4,5,6,7-Tetrahydro- 1H-benzo[d]imidazole BI->H_Product H₂, Pd/C

Caption: Reaction pathways for the synthesis of this compound.

Experimental_Workflow start Starting Materials reaction Reaction (Heating/Pressure) start->reaction workup Aqueous Workup (Neutralization/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification analysis Analysis (HPLC, NMR, MS) purification->analysis product Final Product: This compound analysis->product

Caption: General experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its derivatives have garnered significant attention in oncology research due to their potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways and induction of apoptosis.[2][3] These compounds serve as a versatile backbone for the development of novel therapeutic agents, with studies highlighting their efficacy against various cancer cell lines, such as those for breast, colon, and liver cancer.[2][4] The structural flexibility of this scaffold allows for substitutions that can fine-tune its pharmacological properties, making it a prime candidate for targeted cancer therapy development.[1]

This document provides detailed application notes on the anticancer properties of select this compound derivatives, protocols for their synthesis and biological evaluation, and a summary of their activity.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of various benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
3aA 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-7 (Breast)5.30[3]
CCRF-CEM (Leukemia)6.80[3]
7e 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoleHepG2 (Liver)15.60[4]
Generic Derivative Tetrahydro-benzimidazole structureHepG2 (Liver)10.21[2]
MCF-7 (Breast)8.45[2]
HCT-116 (Colon)7.82[2]

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of IC50 values across different studies should be made with caution.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Several this compound derivatives exert their anticancer effects by targeting critical cellular signaling pathways. A common mechanism is the inhibition of protein kinases, which are crucial for cancer cell growth and survival. Additionally, these compounds have been shown to induce programmed cell death, or apoptosis.

Kinase Inhibition

Certain derivatives have been identified as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Mammalian Target of Rapamycin (mTOR).[2] Inhibition of these kinases disrupts downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.

G Derivative Tetrahydro-benzo[d]imidazole Derivative EGFR EGFR Derivative->EGFR Inhibits mTOR mTOR Derivative->mTOR Inhibits Proliferation Cell Proliferation and Survival EGFR->Proliferation mTOR->Proliferation

Caption: Inhibition of EGFR and mTOR signaling by tetrahydro-benzo[d]imidazole derivatives.

Induction of Apoptosis

Compound 3aA , a tetrabrominated benzimidazole derivative, has been shown to induce apoptosis through the mitochondrial pathway in CCRF-CEM leukemia cells.[3] This intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of executioner caspases.

G Derivative Compound 3aA Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by Compound 3aA.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles

This protocol is based on the microwave-assisted synthesis of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles.[4]

Materials:

  • Substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • 1,2-Cyclohexanedione

  • Substituted aniline

  • Ammonium acetate

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the substituted benzaldehyde (1 mmol), 1,2-cyclohexanedione (1 mmol), the substituted aniline (1.1 mmol), and ammonium acetate (2 mmol).

  • Add glacial acetic acid (5 mL) as the solvent and catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120°C) and power (e.g., 150 W) for a specified time (e.g., 10-15 minutes).

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivative.

G Reactants Aldehyde + Diketone + Aniline + NH4OAc Microwave Microwave Irradiation in Acetic Acid Reactants->Microwave Precipitation Pour into Ice Water & Filter Microwave->Precipitation Purification Recrystallization or Column Chromatography Precipitation->Purification Product Pure Tetrahydro- benzo[d]imidazole Purification->Product

Caption: Workflow for the synthesis of tetrahydro-benzo[d]imidazole derivatives.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cells.[5][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized tetrahydro-benzo[d]imidazole derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 3: Western Blot for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptotic proteins, such as caspases and Bcl-2 family members, by Western blotting.[7][8][9]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2, diluted according to the manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression. An increased Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis.[9]

References

Application Notes and Protocols for Antimicrobial Activity Testing of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] The emergence of multidrug-resistant pathogens necessitates the continued discovery and evaluation of novel antimicrobial agents.[2][3] 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole, a member of the benzimidazole family, represents a scaffold of interest for potential antimicrobial applications.

These application notes provide a detailed framework for the experimental design and execution of in vitro antimicrobial activity testing for this compound. The protocols outlined are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) to ensure the reproducibility and comparability of results.[3][4][5] The primary assays described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the subsequent assay for Minimum Bactericidal Concentration (MBC), and the disk diffusion assay for preliminary screening.[3]

Data Presentation

Quantitative data from antimicrobial susceptibility testing are crucial for evaluating the potency of a new compound.[3] The results should be summarized in a clear and structured format to allow for easy comparison of the compound's activity against various microorganisms. The MIC is the lowest concentration that inhibits visible growth, while the MBC is the lowest concentration that kills ≥99.9% of the initial bacterial population.[6][7][8][9] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Table 1: Representative Antimicrobial Activity of this compound

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Escherichia coliATCC 25922321284Bactericidal
Pseudomonas aeruginosaATCC 2785364>256>4Bacteriostatic
Enterococcus faecalisATCC 2921216644Bactericidal
Candida albicansATCC 102318324Fungicidal

Note: The data presented in this table are for illustrative purposes only and should be determined experimentally for this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the quantitative antimicrobial activity of a compound against a specific microorganism.[5][10]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates[10]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[5][6]

  • Bacterial and/or fungal strains (e.g., ATCC reference strains)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)[11][12]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[13]

  • Incubator[4]

  • Multichannel pipette and sterile tips

Protocol:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).[6] The solvent choice depends on the compound's solubility.[4][13]

    • Ensure the final solvent concentration in the assay does not affect microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several morphologically similar colonies.[4]

    • Suspend the colonies in sterile saline.[4]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[4][13]

    • Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][6] This final dilution must be used within 15 minutes of preparation.[4][13]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.[6]

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.[4] Mix thoroughly by pipetting.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).[6]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to wells 1 through 11.[6] The final volume in these wells will be 200 µL.

    • Cover the plate with a lid to prevent evaporation.[4]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air for most bacteria.[4][5] Fungi may require longer incubation times (24-48 hours).[3]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).[10]

    • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.[4][5]

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[4][5][8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[6][9][14]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips or calibrated loops

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[3][6][12]

    • Spread the aliquot onto a fresh nutrient agar plate.[3]

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation (e.g., 35°C ± 2°C for 18-24 hours).[6]

  • Determination of MBC:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7][14]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test widely used to screen the susceptibility of bacteria to antimicrobial agents.[15]

Materials:

  • This compound (test compound)

  • Sterile paper disks (6 mm diameter)[13]

  • Mueller-Hinton Agar (MHA) plates[15]

  • Sterile saline and cotton swabs[13]

  • 0.5 McFarland turbidity standard

  • Sterile forceps or disk dispenser[16]

  • Ruler or calipers[13]

Protocol:

  • Preparation of Test Disks:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound solution onto each sterile paper disk.[13]

    • Allow the disks to dry completely in a sterile environment before use.[13]

    • A disk impregnated with the solvent alone should be used as a negative control.[3]

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.[15]

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[15]

    • Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[16]

    • Allow the plate to dry for a few minutes.[15]

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[13][16]

    • Space the disks evenly to prevent the zones of inhibition from overlapping.[17]

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[4]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area of no growth) around each disk in millimeters (mm).[13]

    • The size of the zone indicates the susceptibility of the bacterium to the compound. A larger zone diameter corresponds to greater antimicrobial activity.

Visualizations

G Figure 1. General Workflow for Antimicrobial Activity Testing cluster_prep Preparation cluster_mic Quantitative Testing cluster_qual Qualitative Screening Compound Test Compound (this compound) MIC_Assay Broth Microdilution Assay Compound->MIC_Assay Disk_Assay Disk Diffusion Assay Compound->Disk_Assay Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculum->MIC_Assay Inoculum->Disk_Assay MIC_Result Determine MIC (Lowest concentration with no visible growth) MIC_Assay->MIC_Result MBC_Assay Subculture from Clear Wells MIC_Result->MBC_Assay MBC_Result Determine MBC (≥99.9% killing) MBC_Assay->MBC_Result Disk_Result Measure Zone of Inhibition Disk_Assay->Disk_Result

Caption: General workflow for antimicrobial activity testing.

G Figure 2. Proposed Mechanism of Action for Benzimidazoles Compound Benzimidazole Derivative BetaTubulin β-Tubulin Subunit Compound->BetaTubulin Binds to Polymerization Microtubule Polymerization BetaTubulin->Polymerization Inhibits Microtubule Functional Microtubules Polymerization->Microtubule Forms Disruption Disruption of Cellular Processes Microtubule->Disruption CellDeath Cell Division Arrest & Cell Death Disruption->CellDeath

Caption: Proposed mechanism of action for benzimidazoles.[3]

References

Application Notes and Protocols for the Synthesis of COX-2 Inhibitors Utilizing a 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors based on a 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole core structure. The provided methodologies and data are intended to guide researchers in the development of novel anti-inflammatory agents.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are primary therapeutic agents for managing pain and inflammation.[1][2] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1][2] The discovery of two COX isoforms, COX-1 and COX-2, has been pivotal in drug development. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[3] Consequently, the selective inhibition of COX-2 is a desirable strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][4]

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold has emerged as a promising core structure for the design of potent and selective COX-2 inhibitors. This application note details the synthesis and biological evaluation of a series of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, highlighting their potential as therapeutic candidates.

Data Summary

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives. The data demonstrates that these compounds are potent and selective inhibitors of the COX-2 isozyme.[5][6]

CompoundRCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
2a H24.50.4752.3
2b F55.70.34163.8
2c Cl25.80.5348.7
2d OMe34.20.4183.4
2e NHCOMe29.60.4565.8
2f Me21.30.6930.9
Celecoxib 15.20.05304
Rofecoxib >1000.55>181.8

Data sourced from in vitro COX-1 and COX-2 isozyme inhibition studies.[5]

Among the synthesized compounds, 1-(4-Fluorophenyl)-2-(4-(methyl-sulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (2b ) was identified as the most potent and selective COX-2 inhibitor, with an IC50 value of 0.34 μM and a selectivity index of 163.8.[5][6]

Experimental Protocols

The synthesis of the target 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles involves a multi-step process, as detailed below.

Synthesis of 2-Amino-1-(4-(methylthio)phenyl)ethanone hydrochloride (Intermediate 2)
  • To a solution of 4'-(methylthio)acetophenone (1 equivalent) in a suitable solvent, add bromine (1.1 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Evaporate the solvent under reduced pressure to obtain 2-bromo-1-(4-(methylthio)phenyl)ethanone.

  • Dissolve the crude bromo-ketone in a suitable solvent and react with hexamethylenetetramine (1.2 equivalents).

  • Heat the mixture to reflux, followed by the addition of ethanolic HCl.

  • Cool the reaction mixture to yield the hydrochloride salt of the desired aminoketone. Filter and dry the precipitate.

Synthesis of N-(2-oxo-2-(4-(methylthio)phenyl)ethyl)acetamide (Intermediate 3)
  • Suspend 2-amino-1-(4-(methylthio)phenyl)ethanone hydrochloride (1 equivalent) in a mixture of dioxane and water.

  • Add acetyl chloride (1.1 equivalents) and a solution of sodium bicarbonate (2.5 equivalents) in water simultaneously at 0-5°C.

  • Stir the mixture at room temperature for 3-4 hours.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

Synthesis of N-(2-(4-(methylthio)phenyl)-2-oxoethyl)formamide (Intermediate 4)
  • Reflux a mixture of 2-amino-1-(4-(methylthio)phenyl)ethanone hydrochloride (1 equivalent) and formic acid.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry.

General Procedure for the Synthesis of 1-Aryl-2-(4-(methylthio)phenyl)-1H-imidazoles (Intermediates 5a-f)
  • To a solution of the appropriate aniline (1 equivalent) in a suitable solvent, add the corresponding acetamide or formamide intermediate (1 equivalent).

  • Add phosphorus oxychloride (2 equivalents) and heat the reaction mixture at reflux.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize with a suitable base (e.g., ammonium hydroxide) and extract with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for the Synthesis of 1-Aryl-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles (Target Compounds 2a-f)
  • Dissolve the corresponding 1-aryl-2-(4-(methylthio)phenyl)-1H-imidazole intermediate (1 equivalent) in a suitable solvent (e.g., methanol).

  • Add a solution of Oxone® (2.5 equivalents) in water dropwise at 0°C.

  • Stir the reaction mixture at room temperature.

  • After completion, pour the mixture into ice-water and extract with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol-water).

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic route for the preparation of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole based COX-2 inhibitors.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product 4-thiomethylacetophenone 4-thiomethylacetophenone alpha-bromo-ketone alpha-bromo-ketone 4-thiomethylacetophenone->alpha-bromo-ketone Bromination Anilines Anilines alpha-amino-ketone alpha-amino-ketone alpha-bromo-ketone->alpha-amino-ketone Amination N-acyl-alpha-amino-ketone N-acyl-alpha-amino-ketone alpha-amino-ketone->N-acyl-alpha-amino-ketone Acylation 1,2-diaryl-imidazole 1,2-diaryl-imidazole N-acyl-alpha-amino-ketone->1,2-diaryl-imidazole Cyclization (with Anilines) Tetrahydrobenzimidazole_COX2_Inhibitor 1,2-diaryl-4,5,6,7-tetrahydro- 1H-benzo[d]imidazole (COX-2 Inhibitor) 1,2-diaryl-imidazole->Tetrahydrobenzimidazole_COX2_Inhibitor Oxidation

Caption: Synthetic route to COX-2 inhibitors.

Proposed Mechanism of COX-2 Inhibition

The selective inhibition of COX-2 by these compounds is attributed to the interaction of the methylsulfonyl group with a specific side pocket present in the COX-2 active site, which is absent in COX-1.

COX2_Inhibition_Pathway cluster_enzyme COX-2 Enzyme Active Site cluster_inhibitor Tetrahydrobenzimidazole Inhibitor Main_Channel Main Catalytic Channel Prostaglandin_Synthesis_Blocked Prostaglandin Synthesis (Inflammation) Blocked Main_Channel->Prostaglandin_Synthesis_Blocked Blocks Arachidonic Acid Access Side_Pocket Hydrophilic Side Pocket (Val523) Core_Scaffold 1,2-Diaryl Tetrahydro- benzimidazole Core Core_Scaffold->Main_Channel Binds to Sulfonyl_Group p-Methylsulfonylphenyl Group Sulfonyl_Group->Side_Pocket Inserts into & Interacts with Experimental_Workflow Start Start Synthesis Synthesis of Tetrahydrobenzimidazole Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assays Purification->In_Vitro_Screening Data_Analysis Determination of IC50 and Selectivity Index In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Identification of Lead Compound SAR_Analysis->Lead_Identification End End Lead_Identification->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes include:

  • Condensation Reaction (Phillips-Ladenburg type): This is a widely used method involving the reaction of cis-1,2-diaminocyclohexane with formic acid or a derivative. This approach is favored for its straightforward nature.

  • Catalytic Hydrogenation: Selective hydrogenation of a pre-formed benzimidazole can yield the tetrahydro derivative. This method is suitable when the aromatic precursor is readily available.

  • Multi-step Synthesis involving Cycloaddition Reactions: More complex routes, such as those involving Diels-Alder and ene reactions, can provide high diastereoselectivity but are generally more intricate.[1]

Q2: What are the typical starting materials and reagents for the condensation method?

A2: The key starting materials are cis-1,2-diaminocyclohexane and a one-carbon electrophile. Common reagents include:

  • cis-1,2-diaminocyclohexane (or its salts)

  • Formic acid (serves as both reactant and solvent)

  • Triethyl orthoformate

  • Formaldehyde

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. While some traditional methods for benzimidazole synthesis report low yields, modern modifications and careful control of parameters can lead to good to excellent yields (70-95%).[2][3]

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes, standard laboratory safety protocols should be strictly followed. Specifically:

  • Formic acid: It is corrosive and has a strong odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogenation: If performing catalytic hydrogenation, ensure the proper setup and handling of hydrogen gas, which is highly flammable.

  • Solvents: Use and handle all organic solvents in a fume hood and away from ignition sources.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase reaction temperature: For condensation with formic acid, refluxing is often necessary. However, excessively high temperatures can lead to side products.[2][4]- Use a catalyst: For some condensation reactions, a mild acid catalyst can be beneficial.
Poor quality of starting materials - Verify purity of cis-1,2-diaminocyclohexane: Impurities can interfere with the reaction. Use freshly distilled or high-purity starting materials.- Check the concentration of formic acid: Use a high-concentration grade of formic acid.
Incorrect stoichiometry - Ensure correct molar ratios: A slight excess of the one-carbon electrophile (e.g., formic acid) is often used.
Loss of product during workup - Optimize extraction pH: The product is basic and can be extracted into an acidic aqueous layer. Ensure the aqueous layer is made sufficiently basic before back-extraction with an organic solvent.- Use a continuous extractor: For products with some water solubility, a continuous liquid-liquid extractor can improve recovery.

Problem 2: Formation of Side Products and Impurities

Potential Cause Suggested Solution
Over-oxidation (if starting from a more reduced precursor or using an oxidizing agent) - Use a milder oxidizing agent or control the stoichiometry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Formation of N-formylated but uncyclized intermediate - Ensure sufficient heating and/or acid catalysis to promote the final cyclization and dehydration step.
Polymerization or tar formation - Lower the reaction temperature. - Add the reagents slowly to control the reaction exotherm. - Ensure efficient stirring.
Presence of starting materials in the final product - Optimize the reaction conditions (time, temperature) for complete conversion. - Employ appropriate purification techniques (see Problem 3).

Problem 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Product is an oil or low-melting solid - Attempt to form a salt (e.g., hydrochloride or picrate) which is often a crystalline solid and easier to purify by recrystallization. - Use column chromatography on silica gel or alumina.
Co-elution of impurities during column chromatography - Optimize the solvent system for chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is highly polar - For column chromatography, use a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). - Acid-base extraction can be an effective purification method for basic products like this. [5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

ParameterPhillips-Ladenburg Method[2][4][6][7]Modern Catalytic Methods
Reactants o-phenylenediamine analogue, Carboxylic Acido-phenylenediamine analogue, Aldehyde
Temperature High (often >150 °C)Mild to moderate (Room temp. to 100 °C)
Catalyst Strong mineral acid (e.g., HCl)Various (e.g., Cu(OH)₂, Lanthanum Chloride)[2]
Reaction Time Several hours to daysMinutes to a few hours[3]
Typical Yields Often low to moderateGood to excellent (up to 95%)[2][3]
Drawbacks Harsh conditions, low yields, side reactionsCatalyst cost and removal may be a concern

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation with Formic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add cis-1,2-diaminocyclohexane (1.0 eq).

  • Reagent Addition: Carefully add an excess of 98% formic acid (e.g., 5-10 eq). The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into an ice-cold solution of sodium hydroxide or potassium hydroxide to neutralize the excess formic acid. Adjust the pH to >10. c. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. b. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[8]

Visualizations

experimental_workflow start Start reagents Combine cis-1,2-diaminocyclohexane and Formic Acid start->reagents reflux Reflux for 2-4 hours reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Neutralize and Extract with Organic Solvent tlc->workup Complete dry Dry and Concentrate workup->dry purify Purify (Chromatography or Recrystallization) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low/No Product Yield check_reaction Is the reaction complete? start->check_reaction check_materials Are starting materials pure? check_reaction->check_materials Yes increase_time_temp Increase reaction time/temperature check_reaction->increase_time_temp No check_workup Was the workup procedure correct? check_materials->check_workup Yes purify_reagents Purify/verify starting materials check_materials->purify_reagents No optimize_extraction Optimize pH for extraction check_workup->optimize_extraction No

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Optimizing Tetrahydrobenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrobenzimidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My reaction to synthesize 4,5,6,7-tetrahydro-1H-benzimidazole from 1,2-cyclohexanedione and formamide resulted in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to the decomposition of reactants or products. It is crucial to find the optimal temperature for your specific substrates. For some benzimidazole syntheses, increasing the temperature from room temperature to 60-100°C has been shown to significantly increase the yield.[1]

  • Incorrect Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in unreacted starting materials, while excessively long times can lead to byproduct formation.

  • Purity of Starting Materials: Ensure the purity of your 1,2-cyclohexanedione and formamide. Impurities can interfere with the reaction and lead to the formation of side products, consuming your starting materials and complicating purification.

  • Atmospheric Moisture: The condensation reaction can be sensitive to moisture. While not always necessary, using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

Issue 2: Difficulty in Product Purification

Question: My crude tetrahydrobenzimidazole product is difficult to purify. I'm observing persistent impurities even after recrystallization. What can I do?

Answer: Purification of heterocyclic compounds like tetrahydrobenzimidazoles can be challenging due to their polarity and potential for strong intermolecular interactions.

  • Suboptimal Recrystallization Conditions: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzimidazole and its derivatives, common recrystallization solvents include water, ethanol, acetone, or mixtures like ethanol/water and ethyl acetate/hexane.[2][3] It is highly recommended to perform small-scale solvent screening to find the optimal system for your specific product.

  • Persistent Colored Impurities: Colored impurities often arise from oxidation or side reactions. Treating a solution of your crude product with activated charcoal before filtration can help adsorb these impurities.[2] Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Column Chromatography Issues:

    • Tailing: The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silica gel, causing tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.

    • Solvent System: A common eluent system for purifying benzimidazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] A gradient elution, where the polarity of the eluent is gradually increased, is often more effective for separating multiple components than an isocratic elution. For some halogenated tetrahydrobenzimidazole derivatives, a chloroform/methanol (95:5) system has been used successfully.[1]

Issue 3: Formation of Side Products

Question: My reaction is producing a significant amount of an unknown byproduct alongside my desired tetrahydrobenzimidazole. How can I identify and minimize it?

Answer: Side product formation is a common issue, often stemming from the reactivity of the starting materials and intermediates under the reaction conditions.

  • Incomplete Cyclization: The reaction proceeds through the formation of a diimine intermediate from the condensation of 1,2-cyclohexanedione and two equivalents of an amine source. Incomplete cyclization can leave this or other intermediates in the reaction mixture. Optimizing the reaction time and temperature can help drive the reaction to completion.

  • Oxidation: Tetrahydrobenzimidazoles can be susceptible to oxidation, especially if the reaction is run at high temperatures or exposed to air for extended periods. This can lead to the formation of the corresponding benzimidazole. Performing the reaction under an inert atmosphere can help minimize this.

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions. For example, if using an alcohol as a solvent at high temperatures, there is a possibility of ether formation or other side reactions.

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the effects of various parameters on the synthesis of benzimidazole derivatives, which can serve as a starting point for optimizing tetrahydrobenzimidazole synthesis.

ParameterConditionEffect on YieldPurity ConsiderationsReference
Temperature Room Temp vs. 60°C vs. 100°CYield generally increases with temperature up to an optimal point.Higher temperatures can sometimes lead to increased byproduct formation.[1]
Solvent TolueneOften provides good conversion.May require higher temperatures.
DichloromethaneGood conversion, suitable for milder conditions.Volatility can be a concern for longer reaction times.
AcetonitrileModerate to good conversion.Good solvent for a range of polarities.
Ethanol/WaterA "green" solvent system that can be effective.Product may precipitate out, simplifying workup.[4]
Solvent-freeCan lead to higher yields and simpler workup.May require higher temperatures and can be difficult for solid reactants.
Catalyst Ammonium ChlorideA simple and effective acid catalyst.Can be corrosive and may require neutralization during workup.[5]
L-ProlineAn environmentally friendly organocatalyst.Can be used in aqueous media.[6][6]
Montmorillonite K-10A solid acid catalyst that is easily removed by filtration.Can be used in solvent-free microwave-assisted reactions.[7][7]
Reaction Time 1-24 hoursOptimal time depends on temperature, catalyst, and substrates.Monitor by TLC to avoid incomplete reaction or byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Tetrahydrobenzimidazoles

This protocol is a general guideline for the one-pot synthesis of 2-substituted tetrahydrobenzimidazoles from 1,2-cyclohexanedione and an appropriate aldehyde in the presence of an ammonium salt.

Materials:

  • 1,2-Cyclohexanedione

  • Substituted Aldehyde

  • Ammonium Acetate or Ammonium Chloride

  • Ethanol or Acetic Acid (as solvent)

Procedure:

  • In a round-bottom flask, dissolve 1,2-cyclohexanedione (1 equivalent) in the chosen solvent (e.g., ethanol or glacial acetic acid).

  • Add the substituted aldehyde (1 equivalent) to the solution.

  • Add ammonium acetate or ammonium chloride (2-4 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water and stir. If a solid forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the collected solid or the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

  • Place the crude tetrahydrobenzimidazole in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, water, or an ethyl acetate/hexane mixture) and heat the mixture with stirring until the solid completely dissolves.[2][3]

  • If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities or the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Reagents: - 1,2-Cyclohexanedione - Aldehyde - Ammonium Salt - Solvent combine Combine Reactants in Solvent prep_reagents->combine react Stir and Heat (e.g., 60-80°C) combine->react monitor Monitor Progress (TLC) react->monitor cool Cool to RT monitor->cool precipitate Precipitate/Extract Product cool->precipitate isolate Isolate Crude Product (Filtration/Evaporation) precipitate->isolate purify Recrystallization or Column Chromatography isolate->purify analyze Analyze Pure Product (NMR, MS, m.p.) purify->analyze

Caption: Experimental workflow for the synthesis of tetrahydrobenzimidazoles.

Caption: Troubleshooting decision tree for low yield in tetrahydrobenzimidazole synthesis.

References

Technical Support Center: Purifying 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: this compound is a solid with the following properties:

  • Molecular Formula: C₇H₁₀N₂[1]

  • Molecular Weight: 122.17 g/mol [1]

  • Melting Point: 149-150 °C[1]

Q2: What types of impurities are common in the synthesis of benzimidazole derivatives?

A2: Common impurities can arise from starting materials, reagents, by-products, and degradation.[2] In syntheses involving o-phenylenediamines, impurities can include unreacted starting materials and colored by-products from oxidation.[3] Using the dihydrochloride salt of the o-phenylenediamine can sometimes reduce the formation of colored impurities.[3]

Q3: Is this compound stable on silica gel?

Q4: What is the general solubility profile of benzimidazole derivatives?

A4: Benzimidazoles often exhibit moderate solubility in polar organic solvents like alcohols (methanol, ethanol), DMSO, and DMF.[5][6][7] Their solubility in non-polar solvents is generally low. Due to the basic nature of the imidazole ring, they can form salts with acids, which may alter their solubility profile, particularly in aqueous systems.[6]

Troubleshooting Purification Issues

This guide addresses specific problems you may encounter during the purification of this compound by column chromatography and recrystallization.

Column Chromatography Troubleshooting

Q: My compound is streaking or "tailing" on the silica gel TLC plate and column. How can I fix this?

A: Peak tailing is common for basic compounds like benzimidazoles on standard silica gel due to strong interaction with acidic silanol groups.

  • Solution 1: Deactivate the Silica Gel. Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to the solvent mixture.[8] This neutralizes the acidic sites on the silica, leading to sharper peaks.

  • Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider using a different stationary phase like alumina (neutral or basic) or a deactivated silica gel.[4]

Q: My compound won't move off the baseline (Rf = 0) even with highly polar solvents like 100% ethyl acetate. What should I do?

A: This indicates your compound is very polar and strongly adsorbed to the silica.

  • Solution 1: Increase Eluent Polarity. Use a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with 5% MeOH in DCM and gradually increase the MeOH concentration.

  • Solution 2: Add a Basic Modifier. As mentioned above, the strong adsorption may be due to the basicity of your compound. Adding a small percentage of ammonium hydroxide in methanol to your eluent can help it move up the column.[4] For example, you can try a solvent system of 1-10% of a (10% NH₄OH in MeOH) solution mixed with dichloromethane.[4]

Q: My compound comes out of the column with impurities, even though the separation looks good on TLC.

A: This can happen for several reasons.

  • Possible Cause 1: Overloading the Column. You may have loaded too much crude material onto the column. For flash chromatography, a general rule is to use a mass of silica that is 50-100 times the mass of your crude sample.

  • Possible Cause 2: Improper Loading. If the initial band of your compound on the column is too wide, it will lead to poor separation. Dissolve your sample in the minimum amount of solvent (preferably the eluent) before loading.[9] If the compound is poorly soluble in the eluent, consider "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[9]

  • Possible Cause 3: Compound Degradation. Your compound might be degrading on the column, continuously generating an impurity.[4] Test for stability on a TLC plate as described in the FAQs.

Recrystallization Troubleshooting

Q: I can't find a suitable single solvent for recrystallization. What are my options?

A: If no single solvent provides the desired solubility profile (high solubility when hot, low solubility when cold), a two-solvent system is a good alternative.[10]

  • Solution: Use a "solvent pair". Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10] Common solvent pairs include ethanol-water and toluene-hexane.[10]

Q: My compound "oils out" instead of forming crystals upon cooling.

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves. Add a bit more solvent to decrease the saturation level and then allow it to cool more slowly.

  • Solution 2: Slower Cooling. Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of an ordered crystal lattice.

  • Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide a surface for crystal nucleation.

Q: I have a very low recovery yield after recrystallization. How can I improve it?

A: A low yield means a significant amount of your compound remained dissolved in the mother liquor.

  • Solution 1: Minimize Solvent Usage. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will keep more of your product in solution upon cooling.[10]

  • Solution 2: Cool Thoroughly. After cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Solution 3: Reduce the Amount of Washing. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[10][11]

Data Tables for Purification

The following tables provide recommended starting points for developing a purification protocol. These are based on general principles for polar, heterocyclic compounds and should be optimized for your specific sample.

Table 1: Recommended Solvent Systems for Column Chromatography on Silica Gel

Polarity of ImpuritiesRecommended Starting Eluent SystemModifier (if needed)
Non-polar100% Ethyl Acetate (EtOAc)1% Triethylamine (Et₃N)
Moderately Polar98:2 to 95:5 DCM:MeOH1% Triethylamine (Et₃N)
Very Polar90:10 DCM:MeOH1% of (10% NH₄OH in MeOH)

Table 2: Potential Solvents for Recrystallization Screening

Solvent ClassSpecific Solvents to ScreenRationale
AlcoholsEthanol, IsopropanolBenzimidazoles often have good solubility in hot alcohols.[7]
EstersEthyl AcetateA moderately polar solvent, often effective for purification.
AromaticTolueneCan be effective, especially as part of a two-solvent system.
KetonesAcetoneA polar aprotic solvent that can be a good choice.
Solvent PairsEthanol/Water, Toluene/HexaneUseful when a single solvent is not effective.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. If tailing is observed, add 1% Et₃N to the TLC solvent.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane or DCM). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Equilibration: Run 2-3 column volumes of your starting eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude product in the minimum volume of DCM or the eluent. Using a pipette, carefully load the solution onto the top of the silica bed. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent dropwise. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, you have found a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with swirling until the solid just dissolves. Use the minimum amount of hot solvent required.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[11]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass or leave them in a desiccator.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc 1. TLC Analysis crude_product->tlc purification_choice 2. Choose Method tlc->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Clean combine_fractions Combine Pure Fractions column->combine_fractions pure_product Pure Solid recrystallization->pure_product evaporation Solvent Evaporation combine_fractions->evaporation evaporation->pure_product

Caption: General experimental workflow for the purification of a synthesized compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Purity After Column Chromatography check_tlc Review Post-Column TLC Fractions start->check_tlc overlap Cause: Overlapping Spots check_tlc->overlap Impure fractions have overlapping spots streaking Cause: Streaking / Tailing check_tlc->streaking All fractions show streaking new_spot Cause: New Spot Appeared check_tlc->new_spot A new spot is present in later fractions change_eluent Optimize Solvent System (Change Polarity/Solvents) overlap->change_eluent add_modifier Add Modifier to Eluent (e.g., 1% Et3N) streaking->add_modifier check_stability Test Compound Stability on Silica new_spot->check_stability repurify Re-purify combined fractions using optimized method change_eluent->repurify add_modifier->repurify check_stability->repurify

Caption: Troubleshooting logic for low purity after column chromatography.

References

Technical Support Center: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Biological Assay Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common biological assay artifacts encountered when working with 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are biological assay artifacts and why are they a concern for compounds like this compound?

A1: Biological assay artifacts are false positive or false negative results in high-throughput screening (HTS) that are not due to the specific, intended interaction of a compound with its biological target.[1][2] These artifacts can arise from the compound interfering with the assay technology itself.[2][3][4] This is a significant concern as it can lead to the misinterpretation of results, wasting time and resources on compounds that appear promising but lack true, specific activity.[1][5] Compounds that frequently cause such interference are often referred to as Pan-Assay Interference Compounds (PAINS).[5][6][7] While not all derivatives of this compound are problematic, the potential for assay interference should be systematically evaluated.

Q2: What are the common mechanisms of assay interference that could be associated with this compound class?

A2: Common mechanisms of assay interference that can be observed with various chemical scaffolds, including potentially those of this compound derivatives, include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins non-specifically, leading to inhibition that is not related to binding at a specific site.

  • Non-specific Reactivity: Some chemical motifs are inherently reactive and can covalently modify proteins, leading to irreversible inhibition.[5][8] This is a common characteristic of many PAINS.[8]

  • Interference with Assay Signal: Compounds may be inherently fluorescent or colored, interfering with assays that use fluorescence or absorbance as a readout.[2][5]

  • Redox Activity: Molecules that can undergo redox cycling can produce reactive oxygen species (ROS), such as hydrogen peroxide, which can disrupt cellular processes and interfere with assay components.[5]

  • Chelation: Compounds with metal-chelating properties can strip essential metal ions from enzymes or assay reagents, leading to a loss of activity.[5]

Q3: My this compound derivative is active in my primary screen. How can I be sure it's a genuine hit?

A3: A genuine hit will consistently show activity in a dose-dependent manner in the primary assay and will also be confirmed in secondary or orthogonal assays that use a different detection method. To rule out artifacts, it is crucial to perform counter-screens and other validation experiments as outlined in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Suspected False Positive due to Compound Aggregation

Symptoms:

  • High hit rate in primary screening.

  • Steep dose-response curve.

  • Activity is sensitive to the presence of detergents (e.g., Triton X-100).

  • Inconsistent results between different assay formats.

Troubleshooting Workflow:

start Initial Hit Identified detergent_test Repeat assay with 0.01% Triton X-100 start->detergent_test dls_test Perform Dynamic Light Scattering (DLS) detergent_test->dls_test If activity is significantly reduced conclusion_no_agg Aggregation unlikely. Proceed with other artifact checks. detergent_test->conclusion_no_agg If activity is unchanged nephelometry Perform Nephelometry dls_test->nephelometry conclusion_agg Likely an Aggregator. Consider derivatization to improve solubility. nephelometry->conclusion_agg

Caption: Workflow to investigate suspected compound aggregation.

Detailed Experimental Protocols:

  • Detergent Interference Assay:

    • Prepare the standard assay protocol.

    • Create a parallel set of assay plates that include a final concentration of 0.01% (v/v) Triton X-100 in the assay buffer.

    • Run the dose-response experiment for the compound in both the standard and detergent-containing conditions.

    • Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent suggests that the compound's activity is mediated by aggregation.

  • Dynamic Light Scattering (DLS):

    • Prepare the compound at a concentration where it shows activity in the assay buffer.

    • Use a DLS instrument to measure the particle size distribution in the solution.

    • Interpretation: The presence of particles with a hydrodynamic radius greater than 100 nm is indicative of compound aggregation.

Issue 2: Potential for Non-specific Reactivity

Symptoms:

  • Time-dependent inhibition that does not diminish with pre-incubation.

  • Activity is not fully reversible upon compound washout.

  • The compound contains a known reactive moiety (e.g., Michael acceptors, reactive halogens).

Troubleshooting Workflow:

start Suspected Reactive Compound washout_exp Perform Washout Experiment start->washout_exp nmr_exp Conduct ALARM NMR Assay washout_exp->nmr_exp If activity is not restored conclusion_not_reactive Reactivity is unlikely. Investigate other mechanisms. washout_exp->conclusion_not_reactive If activity is restored mass_spec Protein Mass Spectrometry nmr_exp->mass_spec conclusion_reactive Compound is likely a non-specific reactive molecule (PAINS). mass_spec->conclusion_reactive

Caption: Workflow to assess non-specific compound reactivity.

Detailed Experimental Protocols:

  • Washout Experiment:

    • Immobilize the target protein on a solid support (e.g., beads, biosensor chip).

    • Incubate the immobilized target with the compound at a concentration above its IC50.

    • Measure the initial activity/binding.

    • Wash the support extensively with buffer to remove the unbound compound.

    • Measure the remaining activity/binding.

    • Interpretation: If activity is not restored after washing, it suggests a covalent or very tightly binding interaction.

  • ALARM NMR:

    • This is a specialized NMR-based screen that detects covalent binding to specific amino acid residues.

    • Requires collaboration with a facility that performs this assay.

    • Interpretation: A positive hit in an ALARM NMR screen is a strong indicator of covalent modification.[7]

Issue 3: Interference with Assay Readout (Fluorescence)

Symptoms:

  • The compound shows activity in a fluorescence-based assay.

  • The compound solution has a noticeable color or is known to be fluorescent.

Troubleshooting Workflow:

start Hit in Fluorescence Assay check_fluorescence Measure Compound's Intrinsic Fluorescence start->check_fluorescence counter_screen Run a Target-Independent Counter-Screen check_fluorescence->counter_screen If fluorescent at assay wavelengths orthogonal_assay Validate with a Non-Fluorescence-Based Orthogonal Assay check_fluorescence->orthogonal_assay If not fluorescent counter_screen->orthogonal_assay If inactive in counter-screen conclusion_interfering Compound interferes with fluorescence. Hit is likely an artifact. counter_screen->conclusion_interfering If active in counter-screen conclusion_not_interfering Fluorescence interference is unlikely. Hit may be genuine. orthogonal_assay->conclusion_not_interfering

Caption: Workflow to diagnose fluorescence interference.

Detailed Experimental Protocols:

  • Intrinsic Fluorescence Measurement:

    • Prepare the compound in the assay buffer at various concentrations.

    • Using a plate reader, scan the emission spectrum of the compound using the same excitation wavelength as the assay.

    • Also, scan the excitation spectrum using the same emission wavelength as the assay.

    • Interpretation: If the compound shows significant fluorescence at the assay's excitation/emission wavelengths, it is likely to interfere.

  • Target-Independent Counter-Screen:

    • Set up the assay exactly as the primary screen but omit the target protein.

    • Test the compound in this target-less assay.

    • Interpretation: Activity in the absence of the target confirms that the compound is interfering with the assay components or detection method.

Quantitative Data Summary

While specific quantitative data for this compound as a class of PAINS is not available in the public domain, the following table summarizes the general prevalence of PAINS in screening libraries.

Library TypePrevalence of PAINSReference
Typical Academic Screening Library5-12%[5]

This highlights the importance of performing artifact analysis for any novel compound series.

References

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, helping you to diagnose and resolve them effectively.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Impure starting materials (1,2-cyclohexanediamine or formic acid). 4. Incorrect stoichiometry. 5. Inefficient cyclization.1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction mixture is maintained at the appropriate reflux temperature. 3. Use freshly distilled or high-purity starting materials. 4. Carefully check the molar ratios of the reactants. An excess of formic acid is often used. 5. Consider the use of a catalyst, such as a Lewis acid or polyphosphoric acid, to facilitate the cyclization step.[1]
Formation of Side Products 1. Overheating of the reaction mixture. 2. Presence of water in the reaction. 3. Oxidation of the product or intermediates.1. Maintain a consistent and controlled reflux temperature. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar impurities. 3. Product is difficult to crystallize.1. After the reaction, distill off excess formic acid under reduced pressure. 2. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) for purification.[2] 3. If the product is an oil, try to form a salt (e.g., hydrochloride) to facilitate crystallization and purification.[3]
Product is a Dark Oil or Tar 1. Decomposition of starting materials or product at high temperatures. 2. Presence of colored impurities from starting materials.1. Ensure the reaction temperature does not significantly exceed the reflux temperature. 2. Purify the starting materials before use. Consider treating the crude product with activated charcoal to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between 1,2-cyclohexanediamine and formic acid.[1][4] This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, involves the formation of a formamide intermediate followed by cyclization to yield the desired product.

Q2: What is the expected yield for this synthesis?

A2: While yields can vary depending on the specific reaction conditions and purity of reagents, analogous benzimidazole syntheses have reported yields in the range of 72-90%. Optimization of reaction parameters is key to achieving a high yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. Use a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, to separate the starting materials from the product. The consumption of the limiting reagent (1,2-cyclohexanediamine) will indicate the reaction is proceeding.

Q4: What are the critical parameters to control for a high-yield synthesis?

A4: The critical parameters include the purity of the starting materials, the reaction temperature, the reaction time, and the efficiency of the work-up and purification process. Ensuring anhydrous conditions can also be beneficial in preventing side reactions.

Q5: What are the common purification techniques for this compound?

A5: Common purification techniques include distillation of excess formic acid, followed by neutralization and extraction. For further purification, column chromatography or recrystallization (often after converting the product to a salt) are effective methods.[2][5]

High-Yield Experimental Protocol

This protocol details a method for the synthesis of this compound from 1,2-cyclohexanediamine and formic acid.

Materials:

  • 1,2-Cyclohexanediamine (mixture of isomers)

  • Formic acid (≥95%)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1,2-cyclohexanediamine (1.0 eq).

  • Addition of Formic Acid: Slowly add an excess of formic acid (e.g., 5-10 eq) to the flask. The reaction is exothermic, so the addition should be done carefully.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Removal of Excess Formic Acid: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully neutralize the residue with a 10 M NaOH solution until the pH is basic (pH > 9). This should be done in an ice bath as the neutralization is highly exothermic.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane or methanol in dichloromethane.

Data Presentation

Table 1: Reaction Conditions for Analogous Benzimidazole Syntheses

CatalystSolventTemperature (°C)Reported Yield (%)Reference
10% Ammonium ChlorideEthanol80-90 (Reflux)72-90--INVALID-LINK--
Ni-Al alloy75% Formic Acid/Water9567-91--INVALID-LINK--
None (Solvent-free)Neat7065-80--INVALID-LINK--

Note: The yields reported are for the synthesis of various benzimidazole derivatives and may not be directly representative of the yield for this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix 1,2-Cyclohexanediamine and Formic Acid reflux 2. Reflux for 2-4 hours reactants->reflux remove_acid 3. Remove Excess Formic Acid reflux->remove_acid neutralize 4. Neutralize with NaOH remove_acid->neutralize extract 5. Extract with DCM neutralize->extract dry 6. Dry Organic Layer extract->dry concentrate 7. Concentrate dry->concentrate purify 8. Column Chromatography or Vacuum Distillation concentrate->purify final_product final_product purify->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product diamine 1,2-Cyclohexanediamine formamide N-formyl-1,2-cyclohexanediamine diamine->formamide + HCOOH - H2O formic_acid Formic Acid product This compound formamide->product Cyclization - H2O

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem 1: Presence of Aromatic Benzimidazole Impurity

Symptom: A significant impurity is observed in the final product with a molecular weight two mass units lower than the target compound, confirmed by mass spectrometry. The 1H NMR spectrum shows aromatic protons.

Cause: This impurity is likely 1H-benzo[d]imidazole, the fully dehydrogenated (aromatized) analog of the target compound. This can occur due to:

  • Oxidizing agents: Presence of air (oxygen) or other oxidizing agents during the reaction or workup, especially at elevated temperatures.

  • High temperatures: Prolonged heating can promote dehydrogenation.

  • Catalyst choice: Certain catalysts used in related syntheses, such as palladium on carbon (Pd/C) under specific conditions, can catalyze both hydrogenation and dehydrogenation.

Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Temperature Control: Maintain the reaction temperature as recommended in the protocol and avoid prolonged heating.

  • Degassed Solvents: Use degassed solvents to remove dissolved oxygen.

  • Careful Workup: Avoid excessive exposure to air during product isolation and purification.

Problem 2: Formation of N-Formyl Side Product

Symptom: An impurity with a molecular weight 28 mass units higher than the starting 1,2-diaminocyclohexane is detected, or a product with a molecular weight 28 units higher than the target compound is observed.

Cause: When using formic acid as the cyclizing agent, N-formylation of the starting diamine or the product can occur, leading to the formation of N-(2-aminocyclohexyl)formamide or 1-formyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole, respectively. This is more likely with an excess of formic acid or prolonged reaction times.

Solution:

  • Stoichiometry Control: Use a controlled amount of formic acid, typically a slight excess.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Purification: These impurities can often be separated from the desired product by column chromatography.

Problem 3: N-Alkylation Resulting in a Mixture of Isomers

Symptom: When performing N-alkylation on the product, two or more products with the same molecular weight are observed, which are difficult to separate.

Cause: this compound has two nucleophilic nitrogen atoms (N1 and N3), and alkylation can occur at either position, leading to a mixture of N1- and N3-alkylated regioisomers. The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.

Solution:

  • Regioselectivity Control: The choice of base and solvent can influence the regioselectivity. For instance, using a bulky base might favor alkylation at the less sterically hindered nitrogen.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve selective alkylation at one nitrogen, followed by deprotection.

  • Chromatographic Separation: Optimization of the chromatographic conditions (e.g., using a different stationary phase or mobile phase) may be required to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from 1,2-diaminocyclohexane and formic acid?

A1: The most common side products are:

  • 1H-benzo[d]imidazole: The dehydrogenated, aromatic analog.

  • N-formylated species: N-(2-aminocyclohexyl)formamide or N-formylated product.

  • Unreacted starting materials: 1,2-diaminocyclohexane and formic acid.

  • Incomplete cyclization products: Such as the Schiff base intermediate.

Q2: How can I minimize the formation of the aromatic benzimidazole impurity?

A2: To minimize dehydrogenation, it is crucial to carry out the reaction under an inert atmosphere (nitrogen or argon), use degassed solvents, and maintain careful temperature control. Avoid prolonged heating and exposure to air during the reaction and workup.

Q3: I am observing a mixture of N1 and N3 alkylated products. How can I obtain a single regioisomer?

A3: Achieving high regioselectivity in N-alkylation can be challenging. The ratio of N1 to N3 isomers is influenced by the reaction conditions. Experimenting with different bases (e.g., NaH, K2CO3), solvents (e.g., THF, DMF), and temperatures may help favor the formation of one isomer. For complete selectivity, a protecting group strategy might be necessary.

Q4: What analytical techniques are best for identifying and quantifying these side products?

A4: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating and quantifying the desired product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the components, confirming the identity of known impurities, and helping to elucidate the structure of unknown side products.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for the definitive structural elucidation of the desired product and any isolated impurities.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Side Product NameChemical StructureMolecular Weight ( g/mol )Formation Condition
1H-benzo[d]imidazoleC7H6N2118.14High temperature, presence of oxygen
N-formyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoleC8H10N2O150.18Excess formic acid, prolonged reaction time
N-(2-aminocyclohexyl)formamideC7H14N2O142.20Incomplete cyclization, excess formic acid

Experimental Protocols

Synthesis of this compound

  • Materials:

    • 1,2-diaminocyclohexane (1.0 eq)

    • Formic acid (1.1 eq)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-diaminocyclohexane and toluene.

    • Heat the mixture to reflux.

    • Slowly add formic acid to the refluxing mixture.

    • Continue refluxing for 4-6 hours, collecting the water in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/methanol gradient).

HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1,2-Diaminocyclohexane 1,2-Diaminocyclohexane Reflux in Toluene Reflux in Toluene 1,2-Diaminocyclohexane->Reflux in Toluene Formic Acid Formic Acid Formic Acid->Reflux in Toluene Solvent Removal Solvent Removal Reflux in Toluene->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Side_Product_Formation cluster_side_reactions Potential Side Reactions Main Reaction 1,2-Diaminocyclohexane + Formic Acid -> this compound Dehydrogenation Dehydrogenation (High Temp, O2) Main Reaction->Dehydrogenation leads to N-Formylation N-Formylation (Excess Formic Acid) Main Reaction->N-Formylation can also form 1H-benzo[d]imidazole 1H-benzo[d]imidazole Dehydrogenation->1H-benzo[d]imidazole N-Formyl Impurities N-Formyl Impurities N-Formylation->N-Formyl Impurities N-Alkylation N-Alkylation (Alkylation Step) N1/N3-Alkyl Isomers N1/N3-Alkyl Isomers N-Alkylation->N1/N3-Alkyl Isomers This compound This compound This compound->N-Alkylation can undergo

Caption: Logical relationships of common side product formation.

Troubleshooting_Tree Problem Detected Problem Detected Unexpected Peak in HPLC/LC-MS Unexpected Peak in HPLC/LC-MS Problem Detected->Unexpected Peak in HPLC/LC-MS Low Yield Low Yield Problem Detected->Low Yield Mixture of Isomers Mixture of Isomers Problem Detected->Mixture of Isomers Check MW\n(Aromatic Impurity?) Check MW (Aromatic Impurity?) Unexpected Peak in HPLC/LC-MS->Check MW\n(Aromatic Impurity?) MW -2 Check MW\n(N-Formyl Impurity?) Check MW (N-Formyl Impurity?) Unexpected Peak in HPLC/LC-MS->Check MW\n(N-Formyl Impurity?) MW +28 Check Reaction Time\n& Temperature Check Reaction Time & Temperature Low Yield->Check Reaction Time\n& Temperature Modify Alkylation\nConditions (Base, Solvent) Modify Alkylation Conditions (Base, Solvent) Mixture of Isomers->Modify Alkylation\nConditions (Base, Solvent) Use Inert Atmosphere\n& Degassed Solvents Use Inert Atmosphere & Degassed Solvents Check MW\n(Aromatic Impurity?)->Use Inert Atmosphere\n& Degassed Solvents Control Stoichiometry\nof Formic Acid Control Stoichiometry of Formic Acid Check MW\n(N-Formyl Impurity?)->Control Stoichiometry\nof Formic Acid Optimize Reaction\nParameters Optimize Reaction Parameters Check Reaction Time\n& Temperature->Optimize Reaction\nParameters Screen Different\nBases and Solvents Screen Different Bases and Solvents Modify Alkylation\nConditions (Base, Solvent)->Screen Different\nBases and Solvents

Caption: Troubleshooting decision tree for common experimental issues.

Technical Support Center: Overcoming Solubility Challenges with 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in my aqueous assay buffer?

A: The precipitation of this compound in aqueous buffers is primarily due to its low aqueous solubility. Many organic compounds, like this benzimidazole derivative, are readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but can "crash out" or precipitate when diluted into a water-based medium where their solubility limit is exceeded. This is a common issue in high-throughput screening and other biological assays.

Q2: My stock solution of this compound in 100% DMSO is clear. Why does it precipitate in the final assay?

A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to decrease sharply, leading to precipitation. This is often an issue of kinetic solubility, where the compound does not have sufficient time to achieve a stable, dissolved state in the new environment.

Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain the solubility of this compound?

A: While there is no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for many cell-based and enzyme assays.[1] It is crucial to determine the tolerance of your specific assay to DMSO, as higher concentrations can be toxic to cells or inhibit enzyme activity. Always maintain a consistent final DMSO concentration across all wells, including controls.

Q4: Can the pH or composition of my assay buffer affect the solubility of this compound?

A: Absolutely. The benzimidazole core contains ionizable nitrogen atoms. Altering the pH of the assay buffer can change the ionization state of the molecule and significantly impact its solubility. For weakly basic compounds like many benzimidazoles, a slightly acidic pH may increase solubility. Additionally, the presence of proteins, such as albumin in cell culture media, can sometimes help to keep hydrophobic compounds in solution.

Troubleshooting Guides

Issue 1: Compound Precipitation Observed Upon Dilution into Aqueous Buffer

This is the most common solubility issue. The following step-by-step guide will help you diagnose and resolve the problem.

Troubleshooting Workflow

G cluster_0 Troubleshooting Compound Precipitation start Precipitation Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock warm_stock Warm stock to 37°C and vortex check_stock->warm_stock No optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, rapid mixing) check_stock->optimize_dilution Yes warm_stock->check_stock lower_conc Lower Final Compound Concentration optimize_dilution->lower_conc modify_buffer Modify Assay Buffer (pH, co-solvents, surfactants) lower_conc->modify_buffer end_precip Precipitation Resolved modify_buffer->end_precip

Caption: A decision tree for addressing compound precipitation in assays.

  • Check the Stock Solution: Before troubleshooting the assay conditions, ensure your DMSO stock solution is not the source of the problem. If you observe any precipitate in the stock, gently warm it to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound.[2]

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[1] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[3]

  • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

  • Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[1]

  • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity

Poor solubility is a leading cause of inaccurate and variable biological data.[1] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimated Potency (higher IC50/EC50): The apparent potency of your compound will be lower than its true value.

  • High Variability: Inconsistent amounts of dissolved compound between wells will lead to erratic results.

  • False Negatives: A potentially active compound may appear inactive if it does not remain in solution at the tested concentrations.

To address this, it is crucial to first resolve any precipitation issues using the steps outlined in the troubleshooting guide above.

Quantitative Data

The aqueous solubility of this compound is not extensively reported. However, the following table provides illustrative solubility data for a representative benzimidazole derivative in various buffer conditions to guide your optimization. Actual solubility must be determined experimentally for your specific compound and assay conditions.

Assay Buffer ConditionRepresentative Solubility (µM)
Phosphate-Buffered Saline (PBS), pH 7.4< 10
PBS + 1% Ethanol~20
PBS + 5% Propylene Glycol~35
PBS + 5% PEG 400~40
MES Buffer, pH 6.5~50
PBS + 0.01% Tween-20~25

Note: These are illustrative values based on similar small molecules and should be used as a starting point for your own experimental determination.

Experimental Protocols

Protocol for Determining Kinetic Solubility

This high-throughput method assesses the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • 96-well clear-bottom plates.

  • Aqueous assay buffer of interest (e.g., PBS, pH 7.4).

  • Multichannel pipette.

  • Plate reader capable of measuring turbidity (e.g., absorbance at 620 nm).

Method:

  • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO.

  • Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The concentration at which a sharp increase in light scattering is observed is the kinetic solubility limit.

Protocol for a Cell-Based Assay with a Poorly Soluble Compound

This protocol provides a general framework for testing this compound in a cell-based assay, incorporating steps to maintain solubility.

Materials:

  • Cells of interest plated in a 96-well plate.

  • Complete cell culture medium.

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay-specific reagents (e.g., stimulus, detection reagents).

Method:

  • Prepare Intermediate Dilution Plate: Prepare a 2X final concentration serial dilution of your compound in complete cell culture medium. For example, if your final desired concentrations range from 10 µM to 0.1 µM, prepare 20 µM to 0.2 µM solutions. Ensure the DMSO concentration in this intermediate plate does not exceed 2%.

  • Cell Treatment: Remove half of the media from your plated cells. Add an equal volume of the 2X compound dilutions from the intermediate plate to the corresponding wells of the cell plate. This will bring the compound to the final 1X concentration and the DMSO concentration to a cell-tolerable level (e.g., <=1%).

  • Incubation: Incubate the cells for the desired treatment period.

  • Assay Readout: Perform your assay-specific readout (e.g., measure cell viability, cytokine production, reporter gene activity).

Signaling Pathway and Workflow Diagrams

Derivatives of this compound have been identified as inhibitors of Cyclooxygenase-2 (COX-2).[4] The COX-2 signaling pathway is a critical mediator of inflammation and is a target in many drug discovery programs.

G cluster_1 COX-2 Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) membrane Cell Membrane stimuli->membrane aa Arachidonic Acid membrane->aa cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges Prostaglandin Synthases pgh2->pges pgs Prostaglandins (e.g., PGE2) pges->pgs receptors Prostaglandin Receptors pgs->receptors downstream Downstream Signaling (e.g., cAMP, Ca2+) receptors->downstream inflammation Inflammation, Pain, Fever downstream->inflammation compound 4,5,6,7-Tetrahydro-1H- benzo[d]imidazole (Inhibitor) compound->cox2

Caption: Inhibition of the COX-2 signaling pathway.

References

Preventing degradation of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to prevent and troubleshoot the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. Ensure the container is flushed with an inert gas like argon or nitrogen to minimize oxidation.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid form. It is advisable to prepare solutions fresh. If storage is necessary, aliquot the solution into tightly sealed vials, purge with inert gas, and store at -20°C or -80°C for short to medium-term storage. The choice of solvent can impact stability; aprotic solvents like DMSO are common, but their purity and water content should be minimal.

Q3: What are the main factors that can cause degradation of this compound?

A3: The primary factors contributing to the degradation of this compound are exposure to air (oxidation), light (photodegradation), moisture (hydrolysis), and elevated temperatures.[1][2] The imidazole ring and the tetrahydroaromatic portion of the molecule can be susceptible to these conditions.[3]

Q4: Is this compound sensitive to light?

A4: Yes, benzimidazole derivatives have shown high photosensitivity in solution.[4][5][6] It is crucial to protect both solid and solution samples from light by using amber-colored vials or by wrapping the containers in aluminum foil and storing them in the dark.[2]

Q5: What are the signs of degradation?

A5: Degradation can be indicated by a change in physical appearance (e.g., discoloration from white/off-white to yellow or brown, clumping of powder), a decrease in purity as measured by analytical techniques like HPLC, or a loss of biological activity in experimental assays.

Troubleshooting Guides

Issue 1: A significant drop in the compound's purity is observed in a recent HPLC analysis compared to the initial measurement.

  • Question: My compound's purity has decreased from >98% to ~85% after a few weeks on the lab bench. What happened?

    • Answer: This is likely due to a combination of factors. Storing the compound on a lab bench exposes it to light, ambient temperature fluctuations, and oxygen. The tetrahydro-fused ring is susceptible to oxidation, which could lead to aromatization to the corresponding benzimidazole derivative.[3] Additionally, photodegradation can occur with exposure to laboratory lighting.[4][5] Always store the compound in a sealed container, protected from light, and in a refrigerator or freezer.

  • Question: I prepared a stock solution in DMSO and stored it at 4°C. After a week, I see several new peaks in my HPLC chromatogram. Is this expected?

    • Answer: Storing solutions at 4°C may not be sufficient to prevent degradation, especially if the solution was not protected from air and light. DMSO is also hygroscopic and can absorb moisture, which might facilitate hydrolysis. For solutions, it is highly recommended to store them frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air.

Issue 2: The compound has changed color from off-white to yellowish-brown.

  • Question: The solid powder in the bottle has turned yellow. Is it still usable?

    • Answer: A color change is a strong indicator of chemical degradation, likely oxidation. While the compound may still contain a significant amount of the active molecule, the presence of impurities (the degradation products) can interfere with your experiments, leading to inaccurate and unreliable results. It is strongly recommended to perform an analytical purity check (e.g., HPLC, LC-MS) to quantify the remaining pure compound. If the purity is compromised, using a new, un-degraded batch is the safest course of action.

Issue 3: Inconsistent results are observed in biological assays.

  • Question: My recent experiments using the compound show significantly lower activity compared to previous batches. Could this be a storage issue?

    • Answer: Yes, a loss of potency is a common consequence of chemical degradation.[2] The degradation products may be inactive or could even have an inhibitory effect on your assay. This highlights the importance of proper storage and of using a consistent, well-characterized batch of the compound for a series of experiments. It is advisable to qualify a new batch of the compound with a purity check and a reference experiment to ensure its activity matches previous batches.

Data on Storage and Stability

Parameter Condition Recommended Storage (Solid)Recommended Storage (Solution)Potential Consequences of Deviation
Temperature High (>25°C)Increased rate of thermal degradation and oxidation.[1]Rapid degradation.
Ambient (20-25°C)Short-term storage acceptable if protected from light/air.Not recommended for more than a few hours.Gradual degradation.
Refrigerated (2-8°C)Recommended for long-term storage. Short-term (days), if protected from light/air.Slow degradation may still occur.
Frozen (-20°C)Acceptable, but refrigeration is usually sufficient.Recommended for medium-term storage. Minimizes degradation. Avoid freeze-thaw cycles.
Ultra-Low (-80°C)Not typically necessary.Recommended for long-term storage. Optimal for preserving solution integrity.
Light UV/Visible LightCan induce photodegradation, leading to discoloration and impurity formation.[4][5]High risk of rapid photodegradation.[6]
DarkMandatory. Mandatory. Prevents photodegradation.
Atmosphere Air (Oxygen)Risk of oxidation, especially over long periods. The tetrahydro ring is susceptible to oxidative aromatization.[3]High risk of oxidation.
Inert Gas (N₂ or Ar)Highly recommended for long-term storage. Highly recommended. Prevents oxidative degradation.
Moisture High HumidityHygroscopic powders may clump and undergo hydrolysis.[1]Dilution and potential for hydrolysis.
Dry/DesiccatedMandatory. N/A (use anhydrous solvents).Prevents moisture-related degradation.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment

This method can be used to assess the purity of this compound and detect the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute with the mobile phase (at initial conditions) to a final concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand the degradation pathways and to confirm that the analytical method is "stability-indicating" (i.e., able to separate the intact drug from its degradation products).[7]

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial containing the solid powder in an oven at 70°C for 48 hours. Dissolve the stressed powder for analysis. For solution thermal stress, place a vial of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Place a vial of the stock solution in a photostability chamber (providing exposure to UV and visible light) for a defined period (e.g., 24 hours) or until significant degradation is observed.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temp Temperature Thermal Thermal Degradation Temp->Thermal High Temp Light Light Exposure Photo Photodegradation Light->Photo UV/Visible Atmosphere Atmosphere Oxidation Oxidation Atmosphere->Oxidation Oxygen Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Water

Caption: Key factors influencing the degradation of this compound.

start Problem: Inconsistent Results or Purity Loss check_storage Review Storage Conditions: - Temperature? - Light protection? - Inert atmosphere? start->check_storage improper_storage Correct Storage Practices: - Store at 2-8°C (solid) - Use amber vials - Purge with N2/Ar check_storage->improper_storage No hplc_analysis Perform HPLC Purity Check check_storage->hplc_analysis Yes improper_storage->hplc_analysis purity_ok Purity >98%? hplc_analysis->purity_ok use_sample Proceed with Experiment purity_ok->use_sample Yes discard_sample Source New Batch of Compound purity_ok->discard_sample No cluster_pathways Hypothetical Degradation Pathways cluster_products Potential Degradation Products Compound 4,5,6,7-Tetrahydro- 1H-benzo[d]imidazole Oxidation Oxidation (Air/O2) Compound->Oxidation Photodegradation Photodegradation (UV Light) Compound->Photodegradation Aromatized Benzimidazole (Aromatized Ring) Oxidation->Aromatized Oxidized_N N-Oxide Derivatives Oxidation->Oxidized_N Ring_Opened Ring-Opened Products Photodegradation->Ring_Opened

References

Technical Support Center: Optimizing Catalyst Selection for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common methods involve the condensation of 1,2-diaminocyclohexane with either a carboxylic acid (or its derivative) or an aldehyde. The former is a variation of the Phillips-Ladenburg reaction, while the latter is based on the Weidenhagen reaction. Modern approaches often employ catalysts to enhance reaction rates and yields under milder conditions. For diastereoselective synthesis, a two-step process involving a Diels-Alder reaction followed by an intermolecular ene reaction has also been reported.[1][2]

Q2: How do I select the most appropriate catalyst for my synthesis?

A2: Catalyst selection is crucial and depends on the chosen synthetic route (aldehyde or carboxylic acid-based), desired reaction conditions (e.g., temperature, solvent), and scalability. Acid catalysts like ammonium chloride are effective and economical for the condensation with carboxylic acids.[2][3] For condensations with aldehydes, a wider variety of catalysts, including metal-based and heterogeneous catalysts, can be employed to improve efficiency and simplify purification.

Q3: My reaction yield is consistently low. What are the initial parameters I should investigate?

A3: Low yields are a frequent challenge. The primary parameters to optimize are the choice of catalyst and solvent. The reaction temperature and duration are also critical. A solvent screen is recommended, as polar solvents like ethanol or methanol can significantly improve yields in certain systems.[4] Ensure that the starting materials, particularly 1,2-diaminocyclohexane, are of high purity and have not been oxidized.[5]

Q4: What are the common side products, and how can I minimize their formation?

A4: A common side product in reactions involving aldehydes is the formation of a 1,2-disubstituted benzimidazole from the reaction of two aldehyde molecules with one molecule of the diamine. To favor the desired 2-substituted product, it is advisable to use a 1:1 stoichiometry or a slight excess of the 1,2-diaminocyclohexane.[5] The choice of solvent can also influence selectivity; for instance, non-polar solvents may favor the 2-substituted product.[5]

Q5: How can I effectively purify the final product?

A5: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system such as ethyl acetate/hexane is often effective.[4] If impurities have similar polarity to the product, column chromatography using silica gel with a gradient elution of methanol in dichloromethane is a common approach.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Problem Possible Causes Recommended Solutions
Low or No Product Formation - Inactive or insufficient catalyst.- Incorrect solvent choice.- Low reaction temperature or insufficient reaction time.- Poor quality of starting materials (e.g., oxidized 1,2-diaminocyclohexane).- Verify the activity of the catalyst and consider optimizing the catalyst loading.- Perform a solvent screen to identify a more suitable solvent.- Gradually increase the reaction temperature and monitor the reaction progress over a longer period using TLC.- Ensure the purity of starting materials; consider purification of 1,2-diaminocyclohexane if necessary.[5]
Formation of Multiple Products/Side Products - Incorrect stoichiometry of reactants.- Formation of 1,2-disubstituted benzimidazoles (with aldehydes).- Oxidation of 1,2-diaminocyclohexane leading to colored impurities.- Use a 1:1 molar ratio or a slight excess of 1,2-diaminocyclohexane to the aldehyde or carboxylic acid.[5]- Select a non-polar solvent to potentially favor the formation of the 2-substituted product.[5]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Difficulty in Product Purification - Similar polarity of the product and impurities.- Presence of colored impurities.- The product is an oil and does not crystallize.- Utilize column chromatography with a carefully selected eluent system to separate compounds with similar polarities.- Treat the crude product solution with activated charcoal to remove colored impurities before crystallization.- If the product oils out during recrystallization, try a different solvent system or use a co-solvent. Seeding with a small crystal of the pure product can also induce crystallization.

Catalyst Selection and Performance

The following table summarizes various catalysts that can be employed for the synthesis of benzimidazole derivatives, with applicability to this compound.

Catalyst Reactants Typical Conditions Reported Yield (%) Advantages Disadvantages
Ammonium Chloride (NH₄Cl)1,2-diaminocyclohexane + Carboxylic AcidEthanol, Reflux (80-90°C)72-90 (for analogous derivatives)[2][3]Inexpensive, readily available, effective.May require elevated temperatures.
Zinc Oxide Nanoparticles (ZnO NPs)1,2-diaminocyclohexane + Aldehyde70°C94-98 (for analogous derivatives)[6][7]High yield, shorter reaction time, recyclable catalyst.Requires synthesis of the nanocatalyst.
MgO@DFNS1,2-diaminocyclohexane + AldehydeEthanol, Room TemperatureHigh (qualitative)[4]Mild conditions, heterogeneous, and recyclable.Catalyst preparation may be complex.
Palladium-based catalysts(Various precursors for cascade reactions)VariesHigh (qualitative)High efficiency and selectivity in specific applications.Costly, potential for metal contamination in the product.
Ruthenium-based catalysts(Various precursors)VariesHigh (qualitative)Versatile for various benzimidazole syntheses.Costly, potential for metal contamination.
Nickel-Aluminum alloy(For reductions in multi-step syntheses)Formic Acid, 95°C67-91 (for a reduction step in a related synthesis)Effective for specific transformations.Not a direct cyclization catalyst.

Experimental Protocols

General Protocol for Ammonium Chloride Catalyzed Synthesis

This protocol is adapted from the Phillips-Ladenburg reaction for the synthesis of benzimidazole derivatives.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminocyclohexane (1 equivalent) in ethanol.

  • Addition of Reagents: Add the desired carboxylic acid (1 equivalent) and ammonium chloride (0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reaction_Setup Reaction Setup: 1,2-diaminocyclohexane + Solvent Reagent_Addition Reagent Addition: Carboxylic Acid/Aldehyde + Catalyst Reaction_Setup->Reagent_Addition Reaction Reaction: Heating/Stirring Reagent_Addition->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Quenching Quenching/ Neutralization Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification: Recrystallization or Chromatography Drying_Concentration->Purification

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Catalyst Check Catalyst: - Activity - Loading Start->Check_Catalyst Check_Solvent Check Solvent: - Appropriateness - Purity Start->Check_Solvent Check_Conditions Check Reaction Conditions: - Temperature - Time Start->Check_Conditions Check_Materials Check Starting Materials: - Purity - Oxidation Start->Check_Materials Optimize Optimize Parameters Check_Catalyst->Optimize Check_Solvent->Optimize Check_Conditions->Optimize Check_Materials->Optimize

Caption: Troubleshooting flowchart for addressing low reaction yields in the synthesis.

Catalyst Selection Pathway

catalyst_selection Start Starting Materials Carboxylic_Acid Carboxylic Acid Route Start->Carboxylic_Acid Aldehyde Aldehyde Route Start->Aldehyde Acid_Catalyst Acid Catalyst (e.g., NH4Cl) Carboxylic_Acid->Acid_Catalyst Metal_Catalyst Metal/Heterogeneous Catalyst (e.g., ZnO NPs, Pd, Ru) Aldehyde->Metal_Catalyst Evaluation Evaluate: - Cost - Conditions - Scalability - Purification Acid_Catalyst->Evaluation Metal_Catalyst->Evaluation

Caption: Decision pathway for selecting a suitable catalyst based on the synthetic route.

References

Resolving peak broadening in NMR of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole, with a specific focus on resolving peak broadening.

Troubleshooting Guides & FAQs

This section offers a question-and-answer format to directly address specific problems you might encounter during your experiments.

Question 1: Why are the proton NMR (¹H NMR) signals for my this compound sample broad and poorly resolved?

Answer: Peak broadening in the NMR spectrum of this compound can stem from several factors, ranging from sample preparation to the inherent chemical dynamics of the molecule. Here is a systematic guide to troubleshoot this issue:

1. Review Your Sample Preparation:

  • Concentration: High sample concentrations can lead to intermolecular hydrogen bonding and aggregation, which can cause peak broadening.[1][2] It is advisable to use a dilute sample (typically 1-5 mg in 0.6-0.7 mL of solvent for ¹H NMR).[3][4]

  • Solubility: Ensure your compound is fully dissolved in the deuterated solvent. The presence of undissolved microscopic particles can lead to an inhomogeneous magnetic field, resulting in broad peaks.[1][3][5] If you observe particulates, filter the sample through a glass wool plug into a clean NMR tube.[5][6]

  • Purity: The presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening.[3][4] Ensure your sample is pure and your NMR tube and solvent are free from contaminants.

  • Solvent Choice: The choice of deuterated solvent is crucial. Protic solvents like D₂O or methanol-d₄ can exchange with the N-H protons, which can either sharpen or broaden the signals depending on the exchange rate.[7] Using an aprotic solvent like DMSO-d₆ can often slow down this exchange and result in sharper N-H signals.[7]

2. Instrument and Acquisition Parameters:

  • Shimming: A poorly shimmed magnetic field is a common cause of broad peaks.[1] Always re-shim the spectrometer before acquiring your spectrum to ensure a homogeneous magnetic field.

  • Locking: An unstable lock on the deuterium signal of the solvent will result in distorted and broad lines. Ensure the spectrometer is properly locked.

3. Inherent Molecular Dynamics (Chemical Exchange):

If the above factors have been addressed, the peak broadening is likely due to chemical exchange phenomena occurring on the NMR timescale.[8] For this compound, two primary processes are probable:

  • Tautomerism: The imidazole ring can undergo tautomerization, where the N-H proton shifts between the two nitrogen atoms. If the rate of this exchange is intermediate on the NMR timescale, it will lead to broadened signals for the protons on and near the imidazole ring.[9][10][11][12]

  • Proton Exchange: The acidic N-H protons can exchange with each other (intermolecularly) or with residual water in the solvent.[7] This exchange can also lead to peak broadening, particularly for the N-H signal itself and adjacent protons.

Question 2: How can I confirm that chemical exchange is the cause of peak broadening and obtain a sharper spectrum?

Answer: Variable Temperature (VT) NMR spectroscopy is the most effective technique to investigate and resolve peak broadening caused by chemical exchange.[8][12][13][14]

  • At Low Temperatures: As the temperature is decreased, the rate of chemical exchange slows down. If you are in the intermediate exchange regime at room temperature, cooling the sample should result in the decoalescence of broad peaks into two or more sharp signals, representing the distinct chemical species (e.g., tautomers).

  • At High Temperatures: Conversely, increasing the temperature will increase the rate of exchange. This can push the exchange into the fast regime, where you will observe a single, sharp, averaged signal for the exchanging protons.[1]

By analyzing the changes in the spectrum at different temperatures, you can confirm the presence of a dynamic process and often obtain a temperature at which the signals are sharp.

Question 3: My N-H proton signal is very broad or not visible at all. How can I confirm its presence?

Answer: The N-H proton in this compound is exchangeable, which often leads to a broad signal that can be difficult to distinguish from the baseline.[7][15] To confirm its presence, you can perform a D₂O shake experiment .[1][3]

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for a minute to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

The signal corresponding to the N-H proton will disappear or significantly decrease in intensity because the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy

This protocol outlines the general steps for conducting a VT-NMR experiment to resolve peak broadening.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈, or dichloromethane-d₂) in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). The choice of solvent is critical and should have a wide temperature range (a low freezing point and a high boiling point).[8]

  • Ensure the sample is completely dissolved and free of any particulate matter.

  • The sample height in the tube should be approximately 4-5 cm.[3]

2. Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock and shim the sample at room temperature (e.g., 298 K) to obtain the best possible resolution.

  • Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

3. Temperature Variation:

  • Cooling:

    • Gradually decrease the temperature in increments of 10-20 K.[16][17]

    • Allow the temperature to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[13][16]

    • Re-shim the sample at each temperature, as the magnetic field homogeneity is temperature-dependent.[16]

    • Continue cooling until you observe the broad signals sharpening or splitting into distinct peaks. Be mindful of the solvent's freezing point.[8]

  • Heating:

    • If low temperatures do not resolve the broadening or if you suspect you are in the slow exchange regime, gradually increase the temperature from room temperature in 10-20 K increments.

    • Allow the temperature to equilibrate and re-shim at each step.

    • Acquire a spectrum at each temperature and look for the coalescence of peaks into a single, sharp signal. Be careful not to exceed the boiling point of your solvent.[8]

4. Data Analysis:

  • Compare the spectra obtained at different temperatures to identify the coalescence point (for heating experiments) or the temperature at which distinct species are resolved (for cooling experiments).

  • This information can be used to calculate the activation energy (ΔG‡) for the exchange process.

Data Presentation

Table 1: Representative ¹H NMR Data for this compound

Note: This table provides expected chemical shift ranges based on the structure and data from similar compounds. Actual values may vary depending on the solvent, concentration, and temperature.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H10.0 - 12.5broad singlet1HPosition and width are highly dependent on solvent, temperature, and concentration. May exchange with D₂O.
C2-H7.5 - 8.5singlet1H
C4-H₂, C7-H₂2.5 - 3.0multiplet4HProtons on the carbons adjacent to the imidazole ring.
C5-H₂, C6-H₂1.8 - 2.2multiplet4HProtons on the central carbons of the cyclohexene ring.

Visualizations

troubleshooting_workflow start Broad Peaks Observed in NMR Spectrum sample_prep Step 1: Review Sample Preparation start->sample_prep instrument Step 2: Check Instrument Parameters sample_prep->instrument If peaks still broad sub_sample_prep Concentration? Solubility? Purity? Solvent Choice? sample_prep->sub_sample_prep chem_exchange Step 3: Investigate Chemical Exchange instrument->chem_exchange If peaks still broad sub_instrument Shimming? Locking? instrument->sub_instrument resolution Sharp Spectrum Obtained chem_exchange->resolution Perform VT-NMR sub_chem_exchange Tautomerism? Proton Exchange? chem_exchange->sub_chem_exchange

Caption: Troubleshooting workflow for resolving peak broadening.

chemical_exchange cluster_slow Slow Exchange (Low Temp) cluster_intermediate Intermediate Exchange (Room Temp) cluster_fast Fast Exchange (High Temp) TautomerA_slow Tautomer A (Sharp Signal) BroadSignal Broad Signal TautomerA_slow->BroadSignal k_exch ≈ Δν TautomerB_slow Tautomer B (Sharp Signal) TautomerB_slow->BroadSignal k_exch ≈ Δν AveragedSignal Averaged Signal (Sharp) BroadSignal->AveragedSignal k_exch >> Δν

Caption: Effect of temperature on chemical exchange in NMR.

References

Validation & Comparative

A Comparative Analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Derivatives and Other Benzimidazoles in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the burgeoning potential of novel tetrahydro-benzimidazole compounds in cancer therapy, benchmarked against established benzimidazole derivatives.

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted and more efficacious small molecules. Among these, the benzimidazole scaffold has emerged as a privileged structure, owing to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer properties of emerging 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives against other notable benzimidazole compounds.

It is important to note that while research into the anticancer potential of the benzimidazole family is extensive, specific experimental data on the parent compound, this compound, is currently limited in publicly available literature. This guide, therefore, focuses on the comparative analysis of its derivatives, for which anticancer activity has been documented.

Quantitative Analysis of Anticancer Efficacy

The in vitro cytotoxic activity of various benzimidazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of select this compound derivatives and other significant benzimidazole compounds against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)
7e HEPG2 (Liver Cancer)15.60
7a HEPG2 (Liver Cancer)>50
7b HEPG2 (Liver Cancer)>50
7c HEPG2 (Liver Cancer)43.81
7d HEPG2 (Liver Cancer)25.46
7f HEPG2 (Liver Cancer)30.11
7e MCF-7 (Breast Cancer)38.40
7e A549 (Lung Cancer)22.80
7e T47D (Breast Cancer)33.70

Data sourced from a study on 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles as tubulin inhibitors.[1]

Table 2: Cytotoxic Activity of 4,5,6,7-tetrabromo-1H-benzimidazole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)
3aA MCF-7 (Breast Cancer)5.30
3aA CCRF-CEM (Leukemia)6.80

Data from a study on the synthesis and evaluation of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives.[2][3]

Table 3: Cytotoxic Activity of Other Benzimidazole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)
TMQ0153 (Tetrahydrobenzimidazole derivative) MV4-11 (Acute Myeloid Leukemia)Potent cytotoxicity reported
Compound 8j (1H-benzo[d]imidazole-4,7-dione derivative) ACHN (Renal Cell Carcinoma)2.15 (GI50)
Compound 8j (1H-benzo[d]imidazole-4,7-dione derivative) Caki-1 (Renal Cell Carcinoma)1.98 (GI50)

GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. Data for TMQ0153 is qualitative from the provided search results.[4][5][6][7][8][9] Data for compound 8j is from a study on transglutaminase 2 inhibitors.[8][9]

Mechanisms of Action and Signaling Pathways

The anticancer effects of benzimidazole derivatives are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

This compound Derivatives:

Derivatives of this scaffold have been shown to induce cancer cell death through novel mechanisms. For instance, the tetrahydrobenzimidazole derivative TMQ0153 targets the mitochondrial protein OPA1 in acute myeloid leukemia (AML) cells. This leads to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis.[4][5][6][7]

TMQ0153_Mechanism TMQ0153 TMQ0153 OPA1 OPA1 Inhibition TMQ0153->OPA1 Mito_Dys Mitochondrial Dysfunction OPA1->Mito_Dys ROS Increased ROS Mito_Dys->ROS Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis

Mechanism of TMQ0153 in AML

Another example is the 4,5,6,7-tetrabromo-1H-benzimidazole derivative 3aA , which induces apoptosis through the mitochondrial pathway in leukemia cells.[2][3]

Other Benzimidazole Derivatives:

Many other benzimidazole derivatives exert their anticancer effects through various pathways. A common mechanism is the inhibition of tubulin polymerization , which disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway Benzimidazole Benzimidazole Derivative Tubulin Tubulin Polymerization Inhibition Benzimidazole->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Tubulin Polymerization Inhibition by Benzimidazoles

Experimental Protocols

To ensure the reproducibility and validation of the cited experimental data, detailed methodologies for key assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Benzimidazole compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzimidazole compound and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][8][10][11][12][13][14]

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition A Seed Cells in 96-well Plate B Treat with Benzimidazole Derivative A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan D->E F Read Absorbance (570 nm) E->F

MTT Assay Workflow
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Benzimidazole compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the benzimidazole compound for the desired time to induce apoptosis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples immediately on a flow cytometer.[10][15][16]

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Benzimidazole compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the benzimidazole compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.[17][18][19][20]

Conclusion

The exploration of this compound derivatives is revealing a new class of anticancer agents with distinct mechanisms of action, such as the targeting of mitochondrial proteins. While direct comparisons with the parent compound are not yet possible due to a lack of data, the initial findings for its derivatives are promising. Continued research into the structure-activity relationships and mechanisms of action of these novel tetrahydro-benzimidazoles, alongside comparative studies with well-established benzimidazole anticancer agents, will be crucial in realizing their full therapeutic potential. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers in this exciting and rapidly advancing field.

References

A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic methods for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole, a crucial scaffold in medicinal chemistry. The following sections detail various synthetic routes, presenting quantitative data, comprehensive experimental protocols, and visual representations of the chemical pathways to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities, serving as building blocks for potential therapeutic agents. The efficiency and practicality of synthesizing this heterocyclic system are critical for advancing research in this area. This guide compares three key synthetic strategies: the classical condensation of a diamine with a one-carbon synthon, a modern diastereoselective approach, and a one-pot condensation with aldehydes.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route depends on various factors, including desired substitution patterns, stereochemical control, reaction efficiency, and scalability. The following table summarizes the key quantitative data for the discussed methods.

MethodStarting MaterialsReagents/CatalystReaction TimeYield (%)Key Advantages
Method 1: Condensation cis-1,2-Diaminocyclohexane, Formic acidNone4 h~78%Simple, readily available starting materials.
Method 2: Diastereoselective 4-Vinylimidazoles, N-Phenylmaleimide, Diethylaluminum chloride (Et₂AlCl)Et₂AlCl24 hHighHigh diastereoselectivity, atom economy.
Method 3: One-Pot Condensation 1,2-Diaminocyclohexane, Aromatic AldehydesZnFe₂O₄ nanoparticles (ultrasound) or None (solvent-free)30 min - 1 h88-92%Short reaction times, high yields, simple work-up.

Method 1: Condensation of cis-1,2-Diaminocyclohexane with Formic Acid

This classical approach provides a straightforward route to the unsubstituted this compound core. The reaction involves the cyclization of a saturated diamine with a one-carbon electrophile.

Experimental Protocol

A mixture of cis-1,2-diaminocyclohexane (1 mmol) and formic acid (1.2 mmol) is heated at 100°C for 4 hours. After cooling, the reaction mixture is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

G cluster_start Starting Materials cis-1,2-Diaminocyclohexane cis-1,2-Diaminocyclohexane Reaction Reaction cis-1,2-Diaminocyclohexane->Reaction Formic acid Formic acid Formic acid->Reaction Product This compound Reaction->Product Heat, 4h G cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Ene Reaction 4-Vinylimidazole 4-Vinylimidazole Diels-Alder Adduct Diels-Alder Adduct 4-Vinylimidazole->Diels-Alder Adduct Toluene, Reflux, 24h N-Phenylmaleimide N-Phenylmaleimide N-Phenylmaleimide->Diels-Alder Adduct Ene Reaction Ene Reaction Diels-Alder Adduct->Ene Reaction Et2AlCl, DCM, -78°C Product Substituted this compound Ene Reaction->Product G cluster_reactants Reactants 1,2-Diaminocyclohexane 1,2-Diaminocyclohexane One-Pot Reaction One-Pot Reaction 1,2-Diaminocyclohexane->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Product 2-Substituted this compound One-Pot Reaction->Product ZnFe2O4, Ultrasound, 30 min

Validating the Mechanism of Action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives against alternative compounds, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate the replication and verification of their mechanism of action.

Introduction

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide focuses on validating two prominent mechanisms of action for this class of compounds: selective inhibition of Cyclooxygenase-2 (COX-2) and dual inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA) in the context of cancer metabolism. To provide a clear benchmark, their performance is compared against established inhibitors: Celecoxib (a selective COX-2 inhibitor), Dichloroacetate (DCA, a PDK inhibitor), and FX11 (an LDHA inhibitor).

Data Presentation: Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound derivatives and their comparator compounds are summarized below.

Compound Class/NameTarget(s)Compound ExampleIC50Selectivity Index (SI) COX-1/COX-2Reference Cell Lines/Assay Condition
This compound Derivative COX-21-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole0.34 µM163.8In vitro COX-1/COX-2 inhibition assay[1][2]
CelecoxibCOX-2-~0.04 µM~30In vitro COX-1/COX-2 inhibition assay
This compound Derivative PDK1Derivative from screening57.10 µg/mLNot ApplicableColorectal cancer cell lines (LoVo, HCT-116)[3]
Dichloroacetate (DCA)PDK2, PDK4-183 µM (PDK2), 80 µM (PDK4)Not ApplicableCell-free assay[4]
This compound Derivative LDHADerivative from screening64.10 µg/mLNot ApplicableColorectal cancer cell lines (LoVo, HCT-116)[3]
FX11LDHA-Ki of 8 µM, IC50 of 23.3 µMNot ApplicableHeLa cell-based assay[5]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action, specific signaling pathways and experimental workflows are crucial. The following diagrams, generated using the DOT language, illustrate these processes.

COX-2 Inhibition Pathway

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative 4,5,6,7-Tetrahydro-1H- benzo[d]imidazole Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Cancer Metabolism Inhibition Pathway

Cancer_Metabolism_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle & OXPHOS Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA ATP_prod ATP Production (Oxidative Phosphorylation) TCA->ATP_prod PDK1 PDK1 PDH PDH PDK1->PDH Inhibition LDHA LDHA Derivative 4,5,6,7-Tetrahydro-1H- benzo[d]imidazole Derivative Derivative->PDK1 Inhibition Derivative->LDHA Inhibition Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Enzyme_Assay Enzyme Inhibition Assays (COX-2, PDK1, LDHA) Cell_Viability Cell Viability Assay (MTT/MTS) Enzyme_Assay->Cell_Viability Validate cellular effect Target_Engagement Target Engagement (CETSA) Cell_Viability->Target_Engagement Confirm target interaction Downstream_Signaling Downstream Signaling (Western Blot for p-Akt, HIF-1α) Target_Engagement->Downstream_Signaling Assess pathway modulation

References

Structure-activity relationship of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Analogs for Researchers, Scientists, and Drug Development Professionals.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their inhibitory activities against key therapeutic targets: Cyclooxygenase-2 (COX-2), tubulin, and Protein Kinase CK2. The information is presented to aid researchers in the design and development of novel therapeutic agents.

Comparative Biological Activity

The biological activities of various this compound analogs are summarized below. The data highlights the impact of different substitutions on their potency and selectivity.

Table 1: COX-2 Inhibitory Activity of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole Analogs

CompoundRIC50 (µM) for COX-2Selectivity Index (SI) vs. COX-1
2a H0.6952.3
2b 4-F0.34163.8
2c 4-Cl0.5875.8
2d 4-CH30.45115.2
2e 4-OCH30.39135.7
2f 4-NHCOCH30.6268.4

Data sourced from in vitro COX-1 and COX-2 isozyme inhibition studies. All compounds possess a methylsulfonyl pharmacophore at the para-position of the C-2 phenyl ring.

Table 2: Cytotoxic Activity of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles as Tubulin Inhibitors

CompoundSubstitution on Aniline RingIC50 (µM) against HEPG2 Cell LineSelectivity Index (SI) vs. Normal Fibroblast Cells
7a H25.30~2.5
7b 4-CH343.81~1.5
7c 4-F18.50~4.1
7d 4-Cl15.60~3.8
7e 4-Br15.60~3.5
7f 4-OH21.20~2.9

Data from cytotoxic activity assessment against various human cancer cell lines. All compounds possess a 3,4,5-trimethoxyphenyl pharmacophore.[1]

Table 3: Protein Kinase CK2 Inhibitory Activity of Tetrabromobenzimidazole Derivatives

CompoundStructureIC50 (µM)
TBBi 4,5,6,7-tetrabromo-1H-benzimidazoleLow micromolar range
DMAT 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole0.04 (Ki)
Hydroxypropyl-TBBi N-hydroxypropyl substituted TBBiHigher or similar to TBBi

Data from studies on derivatives of 4,5,6,7-tetrabromobenzimidazole (TBBi) as CK2 inhibitors.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and key biological assays are provided below.

Synthesis of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles

This protocol is based on the microwave-assisted synthesis described by Zarghi et al.[1]

Materials:

  • 3,4,5-trimethoxybenzaldehyde (or other appropriate benzaldehyde derivative)

  • 1,2-cyclohexanedione

  • Substituted aniline

  • Glacial acetic acid

  • Ammonium acetate

  • Microwave reactor

Procedure:

  • A mixture of the benzaldehyde derivative (1 mmol), 1,2-cyclohexanedione (1 mmol), the substituted aniline (1.2 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (5 mL) is prepared in a vessel suitable for microwave synthesis.

  • The reaction vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a designated time (e.g., 120°C for 10-20 minutes).

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the desired 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole analog.[1]

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[1]

In Vitro COX-1/COX-2 Inhibition Assay

This is a representative protocol for determining the COX inhibitory activity of the synthesized compounds.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds and a known selective COX-2 inhibitor (e.g., Celecoxib)

  • Method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA or LC-MS)

Procedure:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • In a reaction well, the COX enzyme (either COX-1 or COX-2) is pre-incubated with the test compound at various concentrations or the vehicle control in the reaction buffer containing heme for a specified time (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stopping solution (e.g., a strong acid).

  • The amount of PGE2 produced is quantified using a suitable method.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tubulin Polymerization Assay

This fluorometric assay is used to assess the effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., PIPES buffer)

  • Fluorescent reporter dye that binds to polymerized tubulin

  • Test compounds and known tubulin inhibitors (e.g., colchicine, paclitaxel)

  • Fluorescence plate reader

Procedure:

  • Tubulin is reconstituted in the polymerization buffer on ice.

  • The test compound at various concentrations or vehicle control is added to the tubulin solution.

  • The reaction is initiated by the addition of GTP and warming the plate to 37°C.

  • The fluorescence intensity is measured at regular intervals over a period of time (e.g., 60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • The rate and extent of tubulin polymerization are determined from the fluorescence data.

  • The inhibitory effect of the compounds is quantified by comparing the polymerization curves of treated samples with the control.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HEPG2) and a normal cell line (e.g., fibroblast)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.

  • The plates are incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the this compound analogs and a typical experimental workflow for their evaluation.

COX2_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 COX-2 Pro-inflammatory Stimuli->COX-2 Induces Expression Growth Factors Growth Factors Growth Factors->COX-2 Induces Expression Cell Membrane Cell Membrane Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Catalyzes Conversion Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pain Pain Prostaglandins (PGE2)->Pain Fever Fever Prostaglandins (PGE2)->Fever

Caption: COX-2 Signaling Pathway in Inflammation.

Tubulin_Inhibitor_Pathway cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Tubulin Inhibitor Tubulin Inhibitor Tubulin Inhibitor->Microtubule Polymerization Inhibits Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of Action of Tubulin Inhibitors.

CK2_Signaling_Pathway Protein Kinase CK2 Protein Kinase CK2 Pro-survival Proteins Pro-survival Proteins Protein Kinase CK2->Pro-survival Proteins Phosphorylates & Activates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Protein Kinase CK2->Anti-apoptotic Proteins (e.g., Bcl-2) Phosphorylates & Stabilizes Apoptosis Apoptosis Pro-survival Proteins->Apoptosis Inhibits Anti-apoptotic Proteins (e.g., Bcl-2)->Apoptosis Inhibits CK2 Inhibitor CK2 Inhibitor CK2 Inhibitor->Protein Kinase CK2 Inhibits

Caption: Role of Protein Kinase CK2 in Apoptosis Regulation.

Experimental_Workflow Synthesis of Analogs Synthesis of Analogs Structural Characterization Structural Characterization Synthesis of Analogs->Structural Characterization In Vitro Enzyme Assays In Vitro Enzyme Assays Structural Characterization->In Vitro Enzyme Assays Cell-based Assays Cell-based Assays In Vitro Enzyme Assays->Cell-based Assays SAR Analysis SAR Analysis Cell-based Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Drug Discovery Workflow for Novel Inhibitors.

References

Benchmarking 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Derivatives Against Known COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory performance of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives against established cyclooxygenase-2 (COX-2) inhibitors. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating platelet aggregation. In contrast, COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of pro-inflammatory prostaglandins.

Selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory conditions, offering the potential for reduced gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. The this compound scaffold has emerged as a promising framework for the development of novel and selective COX-2 inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the in vitro IC50 values for a potent this compound derivative against well-known selective COX-2 inhibitors. A lower IC50 value indicates a higher inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole[1]COX-20.34163.8
Celecoxib[2][3]COX-20.04375
Rofecoxib[4][5][6][7]COX-20.018>1000
Etoricoxib[8][9]COX-21.1105.5
1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole[1]COX-155.7-
Celecoxib[3]COX-115-
Rofecoxib[4]COX-1>15-
Etoricoxib[8]COX-1116-

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 enzyme

  • Purified human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Known COX inhibitors (e.g., Celecoxib, Ibuprofen) for positive controls

  • 96-well microplates

  • Incubator

  • Microplate reader

  • Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit or other suitable detection method

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compounds and control inhibitors in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • Assay buffer

    • Heme solution

    • Enzyme solution (COX-1 or COX-2)

    • Test compound dilution or control

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl or a specific EIA stop solution).

  • Detection: Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for evaluating COX inhibitors.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Inhibitor 4,5,6,7-Tetrahydro-1H- benzo[d]imidazole Derivative Inhibitor->COX2 Inhibits

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound derivatives on COX-2.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->In_Vitro_Assay Data_Collection Data Collection: PGE2 Quantification In_Vitro_Assay->Data_Collection IC50_Determination IC50 Value Determination Data_Collection->IC50_Determination Selectivity_Analysis Selectivity Index Calculation (COX-1 IC50 / COX-2 IC50) IC50_Determination->Selectivity_Analysis Comparison Comparison with Known Inhibitors Selectivity_Analysis->Comparison Conclusion Conclusion: Potency & Selectivity Assessment Comparison->Conclusion

Caption: Experimental workflow for the evaluation of COX inhibitors.

References

In Vivo Efficacy of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Derivatives as Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of novel 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives against standard non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein focuses on the well-established anti-inflammatory properties of this class of compounds, primarily mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Executive Summary

Recent preclinical studies have highlighted a series of this compound derivatives as potent and selective COX-2 inhibitors.[1][2][3][4] In vitro assays demonstrate that specific analogues possess inhibitory concentrations (IC50) for COX-2 that are comparable, and in some instances superior, to the standard-of-care drug, Celecoxib. Furthermore, in vivo studies using the carrageenan-induced paw edema model in rodents—a standard for acute inflammation—confirm the significant anti-inflammatory activity of these derivatives, with some showing greater potency than established NSAIDs like Indomethacin and Diclofenac. This guide synthesizes the available quantitative data, details the experimental methodologies, and visualizes the underlying biological and experimental frameworks to facilitate objective comparison and inform future drug development efforts.

Quantitative Data Comparison

The following tables summarize the in vitro COX-2 inhibition and in vivo anti-inflammatory efficacy of selected this compound derivatives compared to industry standards.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Derivative 1 (1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole)55.70.34163.8[1][4]
Celecoxib (Standard)15.00.05300[5][6]
Indomethacin (Standard)0.15.20.02[5][6]
Diclofenac (Standard)1.90.424.52[5][6]

Note: A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Max. % Inhibition of EdemaStandard Drug Comparison
Benzimidazole Derivative 5g 2074.17%More effective than Indomethacin (57.79% inhibition)
Benzimidazole Derivative B8 1069.30%Comparable to Diclofenac Sodium (72.60% inhibition)
Indomethacin 1057.79%Standard
Diclofenac Sodium 1072.60%Standard

Note: The data for derivatives 5g and B8 are from studies on benzimidazole derivatives, illustrating the general potential of the scaffold in this model.[7][8]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the mechanism of action and the experimental design used for efficacy testing, the following diagrams are provided.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Induced by Inflammatory Stimuli) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Derivative 4,5,6,7-Tetrahydro-1H- benzo[d]imidazole Derivative Derivative->COX2 Inhibition Standard Standard NSAIDs (e.g., Celecoxib) Standard->COX2

Caption: Mechanism of Action via COX-2 Inhibition.

Experimental_Workflow Start Animal Acclimatization (Rodents) Grouping Randomization into Groups (Control, Standard, Test Article) Start->Grouping Dosing Administration of Vehicle, Standard Drug, or Test Derivative (Oral or IP) Grouping->Dosing Induction Subplantar Injection of 1% Carrageenan in Hind Paw Dosing->Induction Measurement Measure Paw Volume/Thickness at Regular Intervals (e.g., 1-5 hrs) using a Plethysmometer Induction->Measurement Analysis Data Analysis: Calculate % Inhibition of Edema Measurement->Analysis End Efficacy Comparison Analysis->End

References

Navigating the Selectivity Landscape of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of inhibitors built on the 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole scaffold, summarizing available cross-reactivity data and detailing the experimental methodologies crucial for such assessments.

The this compound core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities. While many studies have focused on the primary targets of these inhibitors, a comprehensive understanding of their off-target effects is critical for predicting potential side effects and identifying opportunities for polypharmacology. This guide collates and compares cross-reactivity data from various studies to provide a clearer picture of the selectivity of these promising compounds.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activities of representative this compound and related benzimidazole-based compounds against a panel of kinases and other enzymes. It is important to note that the data presented here is compiled from different studies and assays, and direct comparison of absolute values should be made with caution.

Compound IDPrimary Target(s)Off-TargetIC50 / % InhibitionReference CompoundReference IC50
Compound 1g CK2, GSK3β-1.9 µM (CK2), 0.67 µM (GSK3β)--
Compound 6h Multi-kinaseEGFR-Erlotinib-
HER2-Lapatinib-
AURKCPotent InhibitionTSA-
Compound 6i Multi-kinaseEGFR-Erlotinib-
HER2-Lapatinib-
mTORPotent InhibitionRapamycin-
Compound 12l BRAFWild-type BRAF0.94 µM--
V600E BRAF0.49 µM--
Compound 6b PARP-1-8.65 nMOlaparib2.77 nM

Table 1: Cross-Reactivity of Tetrahydro-1H-benzo[d]thiazole and Benzimidazole Based Inhibitors against Various Kinases and Enzymes. Data for Compound 1g is for a tetrahydrobenzo[d]thiazole scaffold, which is structurally related to the tetrahydro-benzoimidazole core.[1] Data for compounds 6h and 6i are for 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids.[2][3] Data for compound 12l is for a 1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative.[4] Data for compound 6b is for a 1H-benzo[d]imidazole-4-carboxamide derivative.[5]

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound 6c HCT-116-WI-38-4.20–4.72
HepG2-WI-38-5.41–7.19
MCF-7-WI-38-4.85–6.16
Compound 6h HCT-116< 30WI-38-4.20–4.72
HepG2-WI-38-5.41–7.19
MCF-7-WI-38-4.85–6.16
Compound 6i HCT-1167.82 - 10.21WI-38-4.85–6.16
HepG27.82 - 10.21WI-38-5.41–7.19
MCF-77.82 - 10.21WI-38-4.85–6.16

Table 2: Cytotoxicity and Selectivity Index of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide Hybrids. The Selectivity Index (SI) is the ratio of the IC50 value for the normal cell line to that of the cancer cell line, with higher values indicating greater selectivity for cancer cells.[2][6]

Experimental Protocols

Accurate and reproducible cross-reactivity data is underpinned by robust experimental protocols. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Thaw recombinant kinase enzyme, substrate peptide, and ATP on ice. Dilute the kinase stock in 1x Kinase Assay Buffer.

    • Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration is typically at or near its Km for the kinase.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.

    • Add 2 µL of the diluted enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the final reaction volume to 5 µL.

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • After incubation, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.

  • Cell Treatment and Heating:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound or vehicle (DMSO) at various concentrations and incubate under normal culture conditions for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes) using a thermocycler. A melt curve is generated by heating aliquots to different temperatures, while an isothermal dose-response curve is generated by heating all aliquots to a single, optimized temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • For a melt curve, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

    • For an isothermal dose-response curve, plot the amount of soluble target protein as a function of compound concentration. This allows for the determination of the EC50 for target engagement.

Visualizing Molecular Interactions and Experimental Design

To better understand the context of these cross-reactivity studies, the following diagrams illustrate a hypothetical signaling pathway that could be targeted by these inhibitors and a typical experimental workflow for their evaluation.

signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Tetrahydro-1H-benzo[d]imidazole Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->mTOR

Caption: Hypothetical signaling pathway targeted by multi-kinase inhibitors.

experimental_workflow start Start: Compound Library (Tetrahydro-1H-benzo[d]imidazole derivatives) primary_screen Primary Screening: In Vitro Kinase Assay (Primary Target) start->primary_screen select_hits Hit Selection (Potency & Initial Selectivity) primary_screen->select_hits cross_reactivity Cross-Reactivity Profiling: Broad Kinase Panel Screen select_hits->cross_reactivity Active Compounds cetsa Target Engagement: Cellular Thermal Shift Assay (CETSA) select_hits->cetsa Active Compounds data_analysis Data Analysis & SAR: - IC50 Determination - Selectivity Score cross_reactivity->data_analysis cell_assays Cellular Assays: - Proliferation (IC50) - Apoptosis cetsa->cell_assays cetsa->data_analysis cell_assays->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for inhibitor cross-reactivity profiling.

References

A Comparative Analysis of Spectroscopic Data for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole and its functionalized isomers. The focus is on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, which are crucial for the structural elucidation and characterization of these heterocyclic compounds. Benzimidazole derivatives are significant in medicinal chemistry, forming the core structure of various therapeutic agents.[1] The tetrahydro-analogs offer unique structural features that are valuable in drug development.[2][3]

Spectroscopic Data Comparison

The following tables summarize the available and extrapolated spectroscopic data for the parent this compound and two of its derivatives. This data is essential for researchers to distinguish between these related structures.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundTetrahydro Ring ProtonsImidazole NHOther Protons
This compound ~1.8-2.7 (m)~8-12 (br s)Imidazole CH: ~8.19 (s)[4]
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid 1.8–2.5 (m)[5]8–10 (s)[5]Carboxylic acid (–COOH): 10–12 (br s)[5]
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine See Figure 1Amine (NH₂): Not specifiedVinyl & Tosyl group protons present[6]

Note: Data for the parent compound is estimated based on related benzimidazole structures. The broad range for the NH proton is due to its exchangeable nature and dependence on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundTetrahydro Ring CarbonsImidazole CarbonsOther Carbons
This compound ~20-30~115-145Not Applicable
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid Not explicitly availableNot explicitly availableCarboxylic acid (C=O): >170
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine See Figure 1See Figure 1Vinyl & Tosyl group carbons present[6]

Note: Specific chemical shifts are highly dependent on the substitution pattern and the solvent used.[7]

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundN–H StretchC=O StretchC=N/C=C Stretch
This compound 3100-3300Not Applicable~1450-1600
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid 3200–3500[5]1700–1750[5]1450–1600[5]
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine Amine NH stretch expectedNot ApplicableAlkene C=C stretch expected ~1640

Note: The N-H stretching region in benzimidazoles can be broad and complex due to hydrogen bonding.[8][9] The region between 600-1450 cm⁻¹ is known as the fingerprint region and contains unique patterns for each molecule.[10]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Patterns
This compound 122.18Fragmentation of the tetrahydro ring is expected.
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid 166.18[5]Loss of COOH (m/z 45) is a probable fragmentation pathway.
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine 319.43Fragmentation would likely involve the loss of the tosyl group or parts of the vinyl side chain.

Experimental Protocols

The data presented is typically acquired using standard spectroscopic techniques as described below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: NMR spectra are commonly recorded on spectrometers operating at frequencies of 400 MHz or higher for ¹H NMR and 100 MHz for ¹³C NMR.[11]

  • Sample Preparation: Samples are dissolved in deuterated solvents such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform (CDCl₃).[11] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and sometimes DEPT (Distortionless Enhancement by Polarization Transfer) spectra to determine the multiplicities of carbon signals.[7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrumentation: A FT-IR spectrometer is used to record the infrared spectrum.

  • Sample Preparation: Solid samples are often prepared as Potassium Bromide (KBr) pellets, where the sample is mixed with KBr powder and pressed into a thin disk.[4] Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl).[10]

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).[12]

3. Mass Spectrometry (MS):

  • Instrumentation: An electron-impact mass spectrometer is frequently used for the analysis of these types of compounds.[13]

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized and ionized.

  • Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that shows the relative abundance of each ion.[13][14]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel benzimidazole derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Final Characterization start Synthesis of Derivative purify Purification (Chromatography/Recrystallization) start->purify Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Pure Compound ir FT-IR Spectroscopy purify->ir Pure Compound ms Mass Spectrometry purify->ms Pure Compound elucidate Structure Elucidation nmr->elucidate Spectral Data ir->elucidate Spectral Data ms->elucidate Spectral Data final_structure final_structure elucidate->final_structure Confirmed Structure

References

A Head-to-Head Comparison: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole vs. Parent Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Heterocyclic Scaffolds

The benzimidazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatility has prompted extensive exploration of its derivatives. Among these, the saturated analogue, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole, presents a structurally distinct yet related scaffold. This guide provides a head-to-head comparison of the parent benzimidazole and its tetrahydro derivative, summarizing their physicochemical properties, known biological activities, and relevant experimental protocols. While direct comparative studies evaluating the bioactivity of the parent benzimidazole and its tetrahydro counterpart under identical conditions are notably absent in the current literature, this guide collates the available data to inform future research and development.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between benzimidazole and its tetrahydro derivative lies in the saturation of the six-membered ring. This structural alteration from an aromatic to a saturated carbocyclic system imparts significant changes to their physicochemical properties, as detailed in Table 1.

PropertyBenzimidazoleThis compound
Molecular Formula C₇H₆N₂C₇H₁₀N₂
Molecular Weight 118.14 g/mol [1]122.17 g/mol [3]
Melting Point 170-172 °C[2]149-150 °C[3]
Boiling Point >360 °C[1]Not available
LogP 1.32[1]Not available
Solubility Freely soluble in alcohol; soluble in water and dilute acids and alkalis.[1][2]Not available
pKa Weak base[1]Not available

Biological Activities and Therapeutic Potential: An Overview

Benzimidazole and its derivatives are renowned for a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[4][5][6] The tetrahydro-benzimidazole scaffold has also emerged as a promising pharmacophore, particularly in the realm of anti-inflammatory and anticancer research.

Benzimidazole: The Versatile Parent

The planar, aromatic structure of benzimidazole allows it to mimic natural purines, enabling interaction with various biological macromolecules.[5] This has led to the development of a wide array of drugs.

  • Antimicrobial Activity: Benzimidazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[4][7][8] Their mechanism often involves the inhibition of microbial-specific enzymes or disruption of cellular processes.

  • Anticancer Activity: Numerous benzimidazole-containing compounds exhibit significant anticancer properties through various mechanisms, including the inhibition of key signaling pathways like EGFR and VEGFR, and interaction with p53.[6][9]

  • Enzyme Inhibition: The benzimidazole scaffold is a common feature in various enzyme inhibitors, targeting kinases, polymerases, and other enzymes crucial for disease progression.

This compound: The Saturated Successor

The introduction of a saturated cyclohexane ring alters the planarity and electronic properties of the benzimidazole core, potentially leading to different biological activities and target selectivities.

  • Anti-inflammatory Activity: Derivatives of this compound have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

  • Anticancer Potential: Preliminary studies suggest that this scaffold may have applications in cancer therapy through enzyme inhibition and modulation of protein-ligand interactions.[10]

  • Building Block for Novel Therapeutics: The tetrahydro-benzimidazole core is increasingly being used as a starting point for the synthesis of novel therapeutic agents.[10]

Note: A direct, quantitative comparison of the biological potency (e.g., IC50 or MIC values) of the parent benzimidazole and this compound against the same biological target is not available in the reviewed literature. Such studies would be invaluable in elucidating the structure-activity relationship and the impact of ring saturation on biological activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the evaluation of these compounds.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

1. Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme
  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
  • Heme (cofactor)
  • Arachidonic acid (substrate)
  • Test compounds dissolved in DMSO
  • Saturated stannous chloride solution (to stop the reaction)
  • ELISA-based detection kit for prostaglandin E2 (PGE2)

2. Procedure:

  • Prepare the reaction mixture in a microplate well by adding the reaction buffer, heme, and the COX enzyme.
  • Add the test compound at various concentrations (typically in DMSO, with a final DMSO concentration kept below 1%) or vehicle control.
  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding arachidonic acid.
  • Incubate for a specific time (e.g., 2 minutes) at 37°C.
  • Stop the reaction by adding a saturated stannous chloride solution.
  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
  • Mueller-Hinton Broth (MHB) or other suitable growth medium
  • Test compounds dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microtiter plates
  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
  • Positive control antibiotic (e.g., Ciprofloxacin)
  • Negative control (medium only) and vehicle control (medium with solvent)

2. Procedure:

  • Perform serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
  • Add the standardized bacterial inoculum to each well, including control wells.
  • Incubate the plates at 37°C for 18-24 hours.
  • After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
  • The results for the test compounds are compared to the MIC of the positive control antibiotic.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways where benzimidazole derivatives have been reported to exert their effects.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR

Caption: EGFR signaling pathway and the inhibitory action of certain benzimidazole derivatives.

p53_Signaling_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2->p53 Benzimidazole Benzimidazole Derivatives Benzimidazole->MDM2

Caption: The p53 signaling pathway and the inhibitory effect of some benzimidazole derivatives on MDM2.

NOD2_Signaling_Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 NFkB NF-κB Activation RIPK2->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Benzimidazole Benzimidazole Derivatives Benzimidazole->NOD2

Caption: The NOD2 signaling pathway and the inhibitory action of certain benzimidazole derivatives.

References

Validating Target Engagement of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methodologies for validating the cellular target engagement of the novel compound 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole. Given the broad spectrum of biological activities associated with the benzimidazole scaffold, including anticancer and antimicrobial effects, confirming direct interaction with intracellular targets is a critical step in its development as a potential therapeutic agent.[1][2] While the precise molecular targets of this compound are still under investigation, derivatives of this core structure have shown inhibitory activity against enzymes such as kinases and cyclooxygenases.[3][4][5]

This guide will focus on a hypothetical scenario where this compound is a putative inhibitor of "Target Kinase X" (TKX), a key enzyme in a cancer-related signaling pathway. We will compare its performance in target engagement assays against a known, potent TKX inhibitor, "Compound Y". The methodologies detailed below—Cellular Thermal Shift Assay (CETSA) and In-Cell Western (ICW)—offer orthogonal approaches to confirming and quantifying the binding of this compound to its intended target in a cellular context.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare CETSA and ICW for their utility in validating the interaction of this compound with TKX.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)
Principle Ligand binding stabilizes the target protein against thermal denaturation.Direct immunofluorescent quantification of target protein levels in fixed and permeabilized cells within a microplate.
Primary Readout Change in the melting temperature (Tm) of the target protein or an isothermal dose-response fingerprint (ITDRF).Fluorescence intensity corresponding to the amount of target protein.
Compound Modification Not required (label-free).Not required.
Throughput Moderate to high, adaptable to microplate formats.High, suitable for 96- and 384-well plates.
Key Advantages - Measures direct target binding in a physiological context (intact cells).- Does not require modification of the compound.- High throughput and amenable to automation.- Provides quantitative data on protein levels.
Key Limitations - Not all ligand binding events result in a significant thermal shift.- Requires a specific antibody for detection (e.g., Western blot).- Relies on high-quality, specific primary antibodies.- Does not directly measure target binding but rather downstream consequences like protein degradation or changes in expression.
Hypothetical Data See Table 1See Table 2

Quantitative Data Summary

The following tables present hypothetical experimental data for the validation of this compound's engagement with TKX.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

This table summarizes the change in melting temperature (ΔTm) of TKX in the presence of increasing concentrations of this compound and the control compound, Compound Y. A larger ΔTm indicates greater target stabilization and thus, stronger engagement.

CompoundConcentration (µM)ΔTm (°C) vs. Vehicle
This compound 0.10.5 ± 0.2
12.1 ± 0.4
104.8 ± 0.6
1005.2 ± 0.5
Compound Y (Control) 0.011.2 ± 0.3
0.14.5 ± 0.5
17.8 ± 0.7
108.1 ± 0.6

Table 2: In-Cell Western (ICW) Data for Downstream Signaling

This table illustrates the effect of this compound on the phosphorylation of a known downstream substrate of TKX, "Substrate Z". A decrease in the p-Substrate Z signal indicates inhibition of TKX activity.

CompoundConcentration (µM)Normalized p-Substrate Z Signal (%)
This compound 0.195 ± 8
168 ± 10
1035 ± 7
10022 ± 5
Compound Y (Control) 0.0185 ± 9
0.145 ± 6
115 ± 4
1012 ± 3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA procedures.

1. Cell Culture and Treatment:

  • Seed a human cancer cell line known to express TKX (e.g., HeLa) in 10 cm dishes and grow to 80-90% confluency.

  • Treat the cells with varying concentrations of this compound, Compound Y, or vehicle (DMSO) for 2 hours at 37°C.

2. Thermal Challenge:

  • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Transfer the supernatant (containing soluble protein) to new tubes and determine the protein concentration using a BCA assay.

4. Western Blot Analysis:

  • Normalize the protein concentrations of the samples.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for TKX.

  • Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the amount of soluble TKX at each temperature.

5. Data Analysis:

  • Plot the percentage of soluble TKX as a function of temperature to generate melting curves.

  • Determine the Tm for each treatment condition.

  • Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples.

In-Cell Western (ICW) Assay Protocol

This protocol is based on standard ICW procedures.

1. Cell Seeding and Treatment:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, Compound Y, or vehicle for the desired time (e.g., 4 hours).

2. Cell Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

3. Immunostaining:

  • Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

  • Incubate the cells with primary antibodies against p-Substrate Z and a housekeeping protein (e.g., GAPDH for normalization) overnight at 4°C.

  • Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature, protected from light.

4. Imaging and Analysis:

  • Wash the cells to remove unbound antibodies.

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Quantify the fluorescence intensity for both the target protein and the normalization control.

  • Normalize the p-Substrate Z signal to the GAPDH signal and express the results as a percentage of the vehicle-treated control.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and experimental workflows.

G cluster_pathway Hypothetical TKX Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR TKX Target Kinase X (TKX) GFR->TKX SubstrateZ Substrate Z TKX->SubstrateZ Phosphorylation pSubstrateZ p-Substrate Z Downstream Downstream Cellular Response (e.g., Proliferation) pSubstrateZ->Downstream Compound This compound Compound->TKX G cluster_cetsa CETSA Workflow arrow arrow A 1. Cell Treatment (Compound or Vehicle) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Soluble Fraction (Centrifugation) C->D E 5. Western Blot (Anti-TKX Antibody) D->E F 6. Data Analysis (Generate Melt Curve, Determine ΔTm) E->F G cluster_icw In-Cell Western (ICW) Workflow arrow arrow A 1. Cell Seeding & Treatment (96-well plate) B 2. Fix & Permeabilize Cells A->B C 3. Immunostaining (Primary & Secondary Antibodies) B->C D 4. Plate Imaging (Infrared Scanner) C->D E 5. Data Analysis (Normalize to Housekeeping Protein) D->E

References

Safety Operating Guide

Essential Safety and Operational Guide for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for handling 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of structurally similar compounds, such as imidazole and benzotriazole derivatives, and general laboratory safety principles. It is imperative to handle this chemical with caution, assuming it may possess similar hazards, including potential corrosivity, skin and eye irritation, and possible toxicity.[1][2][3]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to ensure the safety of researchers and scientists. The following table summarizes the required personal protective equipment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust be worn at all times when handling the compound. A face shield is recommended when there is a significant risk of splashing.[2][4]
Hands Chemical-Resistant GlovesNitrile, polychloroprene, or PVC gloves are recommended.[5] Always check the manufacturer's glove compatibility chart. Inspect gloves for any tears or punctures before use and wash hands thoroughly after removal.
Body Laboratory CoatA fully-buttoned lab coat is required to protect against skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[6]
Respiratory Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][4] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and a particulate prefilter should be used.[5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure that a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and within a 10-second travel distance.[7]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and hazard information.[7]

2. Handling the Compound:

  • Don all required PPE as outlined in the table above.

  • When handling the solid form, be mindful of dust formation.[1][8] Use tools and techniques that minimize the generation of airborne particles.

  • Conduct all weighing and transferring of the solid compound within the fume hood.

  • When preparing solutions, always add the chemical to the solvent slowly, not the other way around, to prevent splashing.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

  • Clean and decontaminate all work surfaces and equipment after use.

  • Properly store the chemical in a tightly closed, labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

Disposal Plan: Waste Management

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, wipes), in a designated, labeled, and sealed, airtight hazardous waste container.[7]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Container Rinsing:

    • For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[9] For other containers, the first rinse must be collected as hazardous waste.[9]

  • Disposal Procedure:

    • All chemical waste must be disposed of through an approved hazardous waste management provider.[10] Do not pour waste down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Spill Response

In the event of a spill, follow these procedures to ensure a rapid and safe response.

Small Spills (manageable by trained personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7]

  • Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.[2] For solid spills, carefully sweep or scoop the material to avoid raising dust and place it in a sealed container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the area and alert others.[11]

  • Isolate: Secure the area to prevent re-entry.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contact Authorities: Notify your institution's environmental health and safety (EHS) office or the appropriate emergency response team.

Below is a logical workflow for handling a chemical spill.

ChemicalSpillResponse Start Chemical Spill Occurs AssessSpill Assess Spill Size and Hazard Start->AssessSpill SmallSpill Small Spill AssessSpill->SmallSpill Manageable LargeSpill Large Spill AssessSpill->LargeSpill Not Manageable AlertPersonnel Alert Nearby Personnel SmallSpill->AlertPersonnel EvacuateArea Evacuate Area Immediately LargeSpill->EvacuateArea DonPPE Don Appropriate PPE AlertPersonnel->DonPPE ContainSpill Contain and Clean Up Spill DonPPE->ContainSpill DecontaminateArea Decontaminate Area ContainSpill->DecontaminateArea DisposeWaste Dispose of Waste Properly DecontaminateArea->DisposeWaste End Spill Response Complete DisposeWaste->End AlertEHSOffice Alert EHS/Emergency Response EvacuateArea->AlertEHSOffice AlertEHSOffice->End

Caption: Workflow for Chemical Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.